Fmoc-3-iodo-L-tyrosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446663 | |
| Record name | Fmoc-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134486-00-3 | |
| Record name | Fmoc-3-iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-3-Iodotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Fmoc-3-iodo-L-tyrosine
Fmoc-3-iodo-L-tyrosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-α-(9-Fluorenylmethoxycarbonyl)-3-iodo-L-tyrosine, commonly abbreviated as this compound, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] This compound integrates the base-labile Fmoc protecting group for the α-amino function with an iodine atom on the phenolic ring of tyrosine. This unique combination makes it an invaluable building block for synthesizing peptides with enhanced properties and functionalities. The presence of iodine serves as a versatile handle for various applications, including radiolabeling, bioconjugation, and the study of structure-activity relationships (SAR) in drug discovery.[1] This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications.
Core Chemical and Physical Properties
This compound is a white to off-white powder.[1][2] Its key physical and chemical properties are summarized below, providing essential data for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | [3] |
| Synonyms | Fmoc-3-I-L-Tyr-OH, Fmoc-Tyr(3-I)-OH, Fmoc-L-3-Iodotyrosine | [1][3][4] |
| CAS Number | 134486-00-3 | [1][3] |
| Molecular Formula | C₂₄H₂₀INO₅ | [1][3] |
| Molecular Weight | 529.3 g/mol | [3][5][6] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥ 97.5% (HPLC) | [1] |
| Optical Rotation | [α]D20 = -11 ± 2º (c=1 in DMF) | [1] |
| XLogP3-AA | 4.9 | [3][5] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Topological Polar Surface Area | 95.9 Ų | [3][5] |
Solubility and Stability
Proper storage and handling are critical to maintain the integrity of this compound.
| Parameter | Details | Reference(s) |
| Solubility | Soluble in Dimethylformamide (DMF) and other common organic solvents used in SPPS. The parent compound, 3-Iodo-L-tyrosine, is soluble in dilute aqueous acid. | [7][8] |
| Storage | Store refrigerated at 0-8 °C. Keep container tightly closed in a dry and well-ventilated place. | [1][2] |
| Stability | While not explicitly stated for this compound, related di-iodinated tyrosine derivatives are noted to be light-sensitive. It is prudent to protect from light. | [9] |
Reactivity and Key Applications
The chemical structure of this compound is tailored for specific, high-value applications in research and development. The Fmoc group provides orthogonal protection in peptide synthesis, while the iodine atom offers a site for modification and detection.[1][10]
Caption: Key structural features of this compound and their corresponding applications.
-
Peptide Synthesis: It is a fundamental building block in SPPS, allowing for the precise incorporation of an iodinated tyrosine residue into a peptide sequence.[1]
-
Drug Development: The compound is used to design novel pharmaceuticals. The iodine can enhance biological activity or serve as a handle for attaching other moieties.[1][2]
-
Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I). Peptides containing this residue are valuable as probes for in vivo imaging techniques like SPECT and PET.[1][11]
-
Bioconjugation: The unique properties imparted by iodine can facilitate the attachment of peptides to other molecules or surfaces, which is crucial for creating targeted drug delivery systems.[1]
-
Neuroscience Research: Due to its structural similarity to neurotransmitters, it is useful in studying receptor interactions and signaling pathways.[1]
Experimental Protocols
General Protocol for Synthesis of this compound
The synthesis of this compound typically follows the standard procedure for Fmoc protection of an amino acid. This protocol is adapted from established methods for similar compounds.[12]
-
Dissolution: Dissolve 3-iodo-L-tyrosine in a 10% aqueous solution of sodium carbonate.
-
Fmoc Protection: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise while stirring.
-
Reaction: Allow the mixture to stir at 0°C for approximately 2 hours, then let it warm to room temperature and continue stirring overnight.
-
Work-up: Dilute the reaction mixture with water. Wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.
-
Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 using dilute hydrochloric acid. The desired product, this compound, will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield the final compound.
Purification by Recrystallization
High purity is essential for successful peptide synthesis. The following is a general recrystallization protocol for Fmoc-amino acids.[13]
-
Dissolution: Suspend the crude this compound (e.g., 100g) in a suitable solvent such as toluene (e.g., 600ml) in a flask.
-
Heating: Heat the mixture to approximately 50°C and stir for 1 hour to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to 30±5°C and continue stirring for at least 2 hours to allow for crystal formation.
-
Isolation: Filter the purified crystals and wash with a small amount of cold toluene.
-
Drying: Collect the wet solid and dry under vacuum at 50°C to obtain the purified this compound.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The core application of this compound is its use in SPPS. The cycle involves the deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
Caption: The iterative workflow for incorporating this compound in SPPS.
Detailed Steps:
-
Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.[8][14]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Activation: In a separate vessel, activate the this compound by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours to couple the this compound to the free amine on the peptide chain.
-
Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
Application in Signaling Pathway Research
Peptides synthesized with 3-iodo-L-tyrosine are powerful tools for studying cellular signaling. By creating radiolabeled peptide ligands (agonists or antagonists), researchers can track receptor binding, localization, and downstream effects.
Caption: Conceptual diagram of a radiolabeled peptide modulating a GPCR signaling pathway.
Spectroscopic Characterization
Verification of the identity and purity of this compound is performed using standard analytical techniques. While specific spectra are proprietary to suppliers, the availability of reference spectra is noted.
-
¹H NMR: Provides information on the proton environment, confirming the presence of the Fmoc, tyrosine, and iodo-phenyl moieties.
-
Mass Spectrometry (MS): Confirms the molecular weight (529.3 g/mol ) and isotopic pattern characteristic of an iodine-containing compound.
-
Infrared Spectroscopy (IR): Shows characteristic absorption bands for the functional groups present, such as the carbamate of the Fmoc group, the carboxylic acid, and the aromatic rings.
Reference spectra for this compound (CAS 134486-00-3) including ¹H NMR, ¹³C NMR, IR, and MS are available through specialized chemical databases.[15]
Safety and Handling
While a specific safety data sheet (SDS) for the L-isomer was not fully detailed in the search results, data for the closely related D-isomer provides guidance. Users should always consult the specific SDS provided by their supplier.
| Hazard Category | Description | Precautionary Measures | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [5] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin. | [5] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. Avoid contact with eyes. | [5] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. | [5] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, lab coat. | Use appropriate PPE as required. | [16] |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. | [16] |
Conclusion
This compound is a highly versatile and enabling chemical tool. Its well-defined properties make it a reliable component for the synthesis of complex peptides. The strategic placement of the iodine atom opens up a vast array of applications, from creating targeted cancer therapies and advanced diagnostic imaging agents to fundamental studies in structural biology and cellular signaling. For researchers in peptide chemistry and drug development, a thorough understanding of this compound's properties and protocols is essential for leveraging its full potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C24H20INO5 | CID 10875104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ajpamc.com [ajpamc.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. This compound(134486-00-3) 1H NMR [m.chemicalbook.com]
- 16. fishersci.es [fishersci.es]
Fmoc-3-iodo-L-tyrosine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-3-iodo-L-tyrosine, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in peptide synthesis, and its role in neuroscience research, complete with detailed experimental protocols and pathway diagrams.
Core Compound Specifications
This compound is a derivative of the amino acid tyrosine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is essential for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The introduction of an iodine atom to the tyrosine ring offers unique properties for advanced biochemical studies.
| Property | Value | Citations |
| CAS Number | 134486-00-3 | [1][2][3][4] |
| Molecular Weight | 529.3 g/mol | [1][5][6] |
| Molecular Formula | C₂₄H₂₀INO₅ | [1][5][6] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 97.5% (HPLC) | [1] |
| Optical Rotation | [a]D20 = -11 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Synonyms | Fmoc-3-I-L-Tyr-OH, Fmoc-L-Tyr(3-I)-OH | [1][3] |
Applications in Research and Development
This compound is a versatile tool with significant applications in several research areas:
-
Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides. The Fmoc group provides a base-labile protecting group for the amine, allowing for the stepwise addition of amino acids in a controlled manner during solid-phase peptide synthesis.[7][8]
-
Drug Discovery: The unique structure of this compound, with the incorporated iodine atom, enhances its utility in developing biologically active compounds. It is particularly valuable for structure-activity relationship (SAR) studies, aiding in the design of novel pharmaceuticals.[1]
-
Neuroscience Research: 3-Iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.[9][10] This property makes it an invaluable tool for studying dopamine depletion and its effects on neuronal signaling, with implications for research in Parkinson's disease and other neurological disorders.[10]
-
Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes. These radiolabeled peptides are used as probes in in-vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[11]
Experimental Protocols
General Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for the incorporation of this compound into a peptide chain using a standard Fmoc/tBu strategy on a resin support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Washing solvents: Dichloromethane (DCM), Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Fritted syringe or automated peptide synthesizer
Methodology:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin. The mixture is agitated for 10-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. The resin is then washed thoroughly with DMF to remove residual piperidine.[12]
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent like HBTU in DMF.
-
Add a base, such as DIPEA, to the amino acid solution to neutralize the salt and activate the carboxyl group.
-
Add the activated this compound solution to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a ninhydrin test.
-
-
Washing: After the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the deprotection solution.
-
Cleavage and Side-Chain Deprotection: The resin is washed with DCM and dried. The cleavage cocktail is then added to the resin to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups. This reaction is typically carried out for 2-3 hours.[12]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation and can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway and Mechanism of Action
This compound, after removal of the Fmoc protecting group, can be utilized to study the dopamine synthesis pathway. The core molecule, 3-iodo-L-tyrosine, acts as an inhibitor of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of dopamine.[4][9] By inhibiting this crucial step, 3-iodo-L-tyrosine effectively depletes the levels of dopamine in neuronal systems.
References
- 1. droracle.ai [droracle.ai]
- 2. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Application of Fmoc-Protected 3-iodo-L-tyrosine in Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. 3-iodo-L-tyrosine, a halogenated derivative of L-tyrosine, offers unique properties for designing peptides with enhanced biological activity, for use as probes in signaling pathway studies, and as precursors for radiolabeling. The successful synthesis of peptides containing this non-canonical amino acid relies on a robust protection strategy. This technical guide provides a comprehensive overview of the critical role of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in the synthesis and application of 3-iodo-L-tyrosine-containing peptides. We will delve into detailed experimental protocols, quantitative data on synthesis efficiency, potential challenges, and the application of these peptides in targeting key signaling pathways, providing a vital resource for professionals in peptide chemistry and drug development.
Introduction: The Significance of 3-iodo-L-tyrosine and the Fmoc Protecting Group
3-iodo-L-tyrosine is a structurally unique amino acid that serves as an intermediate in the biosynthesis of thyroid hormones.[1] In the context of peptide-based drug development, its incorporation offers several distinct advantages:
-
Modulation of Biological Activity: The presence of the iodine atom can alter the conformation and binding affinity of peptides to their biological targets.[2]
-
Probing Protein-Protein Interactions: As a non-natural amino acid, it can be used as a label to investigate protein-protein interactions.[2]
-
Radiolabeling: The iodine atom provides a convenient site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), creating radiolabeled peptides for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2]
-
Enzyme Inhibition: 3-iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway, making it a valuable tool for neuroscience research.[3]
Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing synthetic peptides. A key element of SPPS is the use of protecting groups to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids due to its base-lability. This property allows for its removal under mild basic conditions (typically with piperidine), while acid-labile side-chain protecting groups remain intact, a strategy known as orthogonal protection.
This guide will focus on the synergy between the Fmoc protecting group and 3-iodo-L-tyrosine, providing the technical details necessary for the successful synthesis and application of peptides containing this modified amino acid.
Synthesis of Fmoc-3-iodo-L-tyrosine: An Experimental Protocol
While this compound is commercially available, an in-house synthesis may sometimes be necessary. The following is a proposed experimental protocol for the N-terminal Fmoc protection of 3-iodo-L-tyrosine using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu). This protocol is based on general methods for the Fmoc protection of amino acids and may require optimization.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
3-iodo-L-tyrosine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve 3-iodo-L-tyrosine (1.0 equivalent) in a mixture of acetone and water (e.g., a 1:1 v/v ratio).
-
Base Addition: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until fully dissolved.
-
Fmoc Protection: Add Fmoc-OSu (1.05-1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to yield this compound as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Purity can be further assessed by HPLC.
Incorporation of this compound into Peptides via SPPS
The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. However, due to the steric bulk of the iodine atom, some modifications to the standard protocol may be necessary to ensure efficient coupling.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-3-iodo-L-tyrosine: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-iodo-L-tyrosine is a critical synthetic building block, particularly in solid-phase peptide synthesis (SPPS), enabling the introduction of an iodine atom into peptide sequences. This modification is invaluable for a range of applications, including the development of radiolabeled peptides for imaging, enhancing biological activity, and serving as a heavy atom for X-ray crystallography. A thorough understanding of its solubility and stability is paramount for optimizing its use in synthesis and ensuring the purity and integrity of the final peptide product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective application.
Physicochemical Properties
This compound is a white to off-white powder. Its core structure consists of the amino acid L-tyrosine, iodinated at the 3-position of the phenol ring, with the alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀INO₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 529.3 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C, protect from light | --INVALID-LINK-- |
Solubility
The solubility of Fmoc-protected amino acids is primarily dictated by the large, hydrophobic Fmoc group, which generally imparts good solubility in many organic solvents. However, the specific side chain and any modifications, in this case, the iodo-tyrosine moiety, also play a significant role.
Qualitative Solubility
While specific quantitative solubility data for this compound is not extensively published, its expected solubility profile can be inferred from its structural components and general knowledge of Fmoc-amino acids.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common and effective solvent for SPPS, known for its excellent ability to dissolve Fmoc-amino acids.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, NMP is a strong solvent for Fmoc-amino acids and is often used as an alternative in SPPS.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful solvent, though its higher viscosity can be a consideration in automated synthesis. It can be particularly useful for dissolving difficult-to-solubilize Fmoc-amino acids.[2] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately Soluble | The large hydrophobic Fmoc group should allow for some solubility in DCM, but it may be less effective than polar aprotic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | THF is used in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids is generally lower than DMF or NMP.[1] |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Often used in HPLC for purification, but typically exhibits lower solubility for many Fmoc-amino acids compared to DMF.[1] |
| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group makes the compound largely insoluble in aqueous solutions without pH modification or co-solvents.[3] |
| Methanol/Ethanol | Polar Protic | Slightly Soluble | May have some limited solubility, but generally not used as primary solvents for coupling reactions. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[1] This protocol can be adapted for various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC. The large Fmoc group allows for strong UV absorbance, typically monitored around 265 nm or 301 nm.
-
Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Stability
The stability of this compound is crucial for its storage and use in peptide synthesis to avoid the introduction of impurities. Degradation can occur through several pathways, including cleavage of the Fmoc group, reactions involving the iodinated phenol, or degradation of the amino acid backbone.
Factors Affecting Stability
-
pH: The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal in SPPS.[4] Exposure to even mildly basic conditions during storage or handling can lead to premature deprotection. Acidic conditions are generally well-tolerated by the Fmoc group.
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation. It is recommended to store Fmoc-amino acids, including this compound, under refrigerated conditions (0-8 °C).[5]
-
Light: The iodinated aromatic ring may be sensitive to light, potentially leading to degradation.[6] Therefore, it is advisable to store the compound protected from light.
-
Oxidation: The phenol group of tyrosine is susceptible to oxidation.[7] While the iodine substituent may influence this, exposure to oxidizing agents or conditions that promote oxidation should be avoided.
-
Purity: The presence of impurities, such as residual free amino acid, can catalyze the cleavage of the Fmoc group during storage, reducing the long-term stability of the reagent.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[7]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, phosphate buffers, 0.1 M NaOH)
-
Hydrogen peroxide solution (e.g., 3%) for oxidative stress
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
NMR spectrometer
Procedure:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., ACN/water) at a known concentration.
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Add HCl or NaOH to the sample solutions to achieve desired pH levels. Incubate at a set temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Add hydrogen peroxide to a sample solution and incubate at room temperature or slightly elevated temperature.
-
Thermal Stress: Store sample solutions and solid material at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photostability: Expose a sample solution and solid material to light in a photostability chamber according to ICH guidelines.
-
-
Time-Point Sampling: At various time points, withdraw aliquots from each stress condition. Neutralize the acid/base stressed samples before analysis.
-
Analysis:
-
HPLC-UV/MS: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). MS can be used to identify the mass of the degradation products.
-
NMR Spectroscopy: For significant degradants, NMR spectroscopy can be used to elucidate their structure. Comparing the NMR spectrum of a stressed sample to a control can reveal changes in the chemical structure.[8]
-
-
Data Evaluation: Quantify the percentage of degradation. Identify and, if possible, characterize the major degradation products.
Signaling Pathways and Applications
This compound itself is not directly involved in signaling pathways; rather, it is a tool to create peptides that can interact with them. The iodinated tyrosine residue, once incorporated into a peptide, can have several applications:
-
Radiolabeling: The iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or targeted radionuclide therapy.
-
Structural Biology: The heavy iodine atom can aid in solving protein and peptide crystal structures through phasing.
-
Probing Interactions: The altered electronic and steric properties of iodotyrosine compared to tyrosine can be used to probe the binding pockets of receptors and enzymes.
The degradation of tyrosine itself involves a multi-step enzymatic pathway, but this is distinct from the chemical stability of the synthetic Fmoc-protected precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
The Strategic Incorporation of Iodinated Tyrosine in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of iodinated tyrosine into peptide scaffolds offers a versatile and powerful tool for researchers in drug discovery and chemical biology. This non-canonical amino acid can profoundly influence a peptide's structural and functional properties, opening new avenues for developing targeted therapeutics, advanced imaging agents, and sophisticated biological probes. This technical guide provides an in-depth exploration of the potential applications of iodinated tyrosine in peptide design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Applications of Iodinated Tyrosine in Peptide Design
The introduction of an iodine atom onto the tyrosine residue can be leveraged for several key applications:
-
Radiolabeling for Molecular Imaging and Therapy: Tyrosine residues are readily iodinated with radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. This enables the development of radiolabeled peptides for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), allowing for the visualization of biological processes and the localization of diseases.[1] Furthermore, beta-emitting isotopes like ¹³¹I can be used for targeted radionuclide therapy, delivering a cytotoxic payload directly to tumor cells.[2]
-
Modulation of Biological Activity and Specificity: The addition of a bulky, lipophilic iodine atom can alter the peptide's conformation and its binding affinity for its target receptor. This can be exploited to enhance potency, improve selectivity for a particular receptor subtype, or convert an agonist into an antagonist.
-
Structural Biology: The heavy iodine atom can serve as a valuable tool in X-ray crystallography to aid in phase determination, facilitating the elucidation of peptide and protein structures.[1]
-
Probing Protein-Protein Interactions: Iodinated tyrosine can act as a mimic of phosphotyrosine, a key post-translational modification in cellular signaling. This allows for the design of peptide-based probes to study and modulate signaling pathways that are dependent on tyrosine phosphorylation.
-
Enhancing Enzymatic Stability: Iodination can influence a peptide's susceptibility to enzymatic degradation, potentially increasing its in vivo half-life. Studies have shown that iodination can affect the kinetics of hydrolysis by enzymes such as matrix metalloproteinases (MMPs).[3]
Quantitative Data: The Impact of Iodination on Peptide Function
The effect of tyrosine iodination on peptide binding affinity is a critical parameter in peptide design. The following tables summarize quantitative data from the literature, comparing the binding affinities of iodinated peptides with their non-iodinated counterparts.
Table 1: Comparison of Binding Affinities for RGD Peptides to Integrin Receptors
| Peptide | Integrin Subtype | IC50 (nM) | Fold Change in Affinity (vs. non-iodinated, where applicable) | Reference |
| c(RGDfK) | αvβ3 | ~89 | - | [1] |
| c[RGDf(4-I)K] | αvβ3 | 23.2 ± 17.2 | ~3.8x increase | [4] |
| E[c(RGDfK)]{c[RGDf(4-I)K]} (Dimer) | αvβ3 | 1.2 ± 0.5 | ~74x increase (vs. monomeric c(RGDfK)) | [4] |
| c(RGDyK) | αvβ3 | Not specified | - | |
| 125I-labeled c(RGDyK) | αvβ3 | Not specified | - | |
| Linear RGD | αvβ3 | 89 | - | [5] |
| Linear GRGDSPK | αvβ3 | 12.2 | ~7.3x increase | [5] |
Table 2: Comparison of Binding Affinities for Neuropeptide Y (NPY) Analogs
| Peptide/Analog | Receptor Subtype | Kd (nM) or Ki (nM) | Comments | Reference |
| [¹²⁵I-Tyr1]-monoiodoNPY | Porcine Hippocampal Membranes | 1.0 x 10⁻¹ M (Kd) | Binds with high affinity. | [6] |
| [¹²⁵I-Tyr36]-monoiodoNPY | Porcine Hippocampal Membranes | 1.0 x 10⁻¹ M (Kd) | Binds with high affinity, similar to Tyr1 iodination. | [6] |
| Monoiodinated NPY | Human Neuroblastoma (SMS-MSN) | 1.3 x 10⁻¹ M (Kd) | High affinity binding. | [6] |
| Monoiodinated NPY | Human Neuroblastoma (MC-IXC) | 4.8 nM (Kd) | Lower affinity compared to other cell lines. | [6] |
| Unlabeled NPY | Human Hippocampus | 0.27 nM (IC50) | High affinity inhibition of [¹²⁵I]NPY binding. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of iodinated peptides. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of an Iodinated Peptide
This protocol describes the manual Fmoc/tBu solid-phase synthesis of a peptide containing a 3-iodo-L-tyrosine residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-3-iodo-tyrosine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Wash: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of iodinated tyrosine, use Fmoc-L-3-iodo-tyrosine in the coupling step.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Solution-Phase Iodination of a Tyrosine-Containing Peptide
This protocol describes the direct mono-iodination of an unprotected peptide in solution using N-iodosuccinimide (NIS).[4]
Materials:
-
Tyrosine-containing peptide
-
N-iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA) (optional)
Procedure:
-
Peptide Dissolution: Dissolve the unprotected peptide in a 1:1 (v/v) mixture of acetonitrile and water. If the peptide is a TFA salt from a previous HPLC purification, the presence of TFA can enhance the reaction.[4]
-
Iodination Reaction:
-
Add a solution of NIS (0.5 molar equivalents to the peptide for mono-iodination) in acetonitrile to the peptide solution.
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the mono-iodinated product and the disappearance of the starting material.
-
Quenching (optional): If necessary, the reaction can be quenched by the addition of a reducing agent such as sodium metabisulfite.
-
Purification: Purify the iodinated peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the mono-iodinated peptide by mass spectrometry and analytical RP-HPLC.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50 and subsequently Ki) of an iodinated peptide for its receptor.[8]
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide)
-
Unlabeled iodinated peptide (competitor)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Cell harvester
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the unlabeled iodinated peptide. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Visualizing Workflows and Signaling Pathways
Graphviz diagrams provide a clear visual representation of complex processes. The following DOT scripts generate diagrams for a typical peptide synthesis workflow and a generalized G-protein coupled receptor (GPCR) signaling pathway that can be modulated by peptide ligands.
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
Logical Relationship: Iodinated Tyrosine as a Phosphotyrosine Mimic
Caption: Iodinated tyrosine as a potential mimic of phosphotyrosine in SH2 domain binding.
Conclusion
The incorporation of iodinated tyrosine is a mature and highly effective strategy in modern peptide design. It provides a gateway to creating potent and specific peptide-based tools for a wide range of applications, from diagnostics to therapeutics. By understanding the effects of iodination on peptide structure and function, and by employing robust synthetic and analytical methodologies, researchers can unlock the full potential of this unique amino acid to advance their scientific and drug development goals. This guide serves as a foundational resource for harnessing the power of iodinated tyrosine in the design of next-generation peptide-based molecules.
References
- 1. rndsystems.com [rndsystems.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of neuropeptide Y (NPY) receptors in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-3-iodo-L-tyrosine for Covalent Capture of Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. However, many PPIs are transient and have low affinity, making them challenging to study with traditional biochemical methods. Photo-crosslinking, which utilizes photo-activatable amino acids to "freeze" interactions by forming covalent bonds, offers a powerful solution. This guide provides an in-depth technical overview of Fmoc-3-iodo-L-tyrosine, a versatile building block for synthesizing peptide and protein probes designed to map PPIs. We will cover its mechanism of action, provide detailed experimental protocols for its incorporation and use, and discuss data analysis strategies, with a focus on mass spectrometry.
Introduction to Photo-Crosslinking for PPIs
Protein-protein interactions govern nearly all biological functions, from signal transduction to metabolic regulation.[1] The networks these interactions form, known as the interactome, are highly dynamic.[2] Traditional methods for mapping PPIs, such as yeast two-hybrid and co-immunoprecipitation, are invaluable but can miss weak, transient, or context-dependent interactions.[1][2]
Photo-crosslinking has emerged as a robust technique to capture these fleeting interactions within a native cellular environment.[2] This method involves incorporating an unnatural amino acid (UAA) with a photo-activatable moiety into a "bait" protein.[3] Upon exposure to UV light, this moiety becomes highly reactive, forming a covalent bond with any nearby molecule—the "prey"—effectively trapping the interaction complex.[4] These covalently linked complexes can then be isolated and analyzed, often using mass spectrometry, to identify the interacting partners and map the specific binding interfaces.[5]
This compound is an amino acid derivative that serves as a precursor for such studies. The iodine atom on the tyrosine ring can be leveraged for photo-crosslinking, offering a tool to covalently capture binding partners.[6][7]
Properties and Mechanism of this compound
This compound is a derivative of the natural amino acid L-tyrosine, featuring two key modifications:
-
Fmoc (Fluorenylmethoxycarbonyl) group: A protecting group on the amine, essential for its use in standard solid-phase peptide synthesis (SPPS).[6]
-
Iodine atom: Attached to the 3-position of the phenolic ring, this halogen provides the photo-reactive properties.[6]
Chemical and Physical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Synonyms | Fmoc-3-I-L-Tyr-OH, Fmoc-Tyr(3-I)-OH | [6][8] |
| CAS Number | 134486-00-3 | [6][9] |
| Molecular Formula | C24H20NO5I | [6] |
| Molecular Weight | 529.32 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥ 97.5% (HPLC) | [6] |
| Storage | 0-8 °C, keep container well closed | [6][8] |
Mechanism of Photo-Crosslinking
While several photo-activatable groups exist (e.g., benzophenones, aryl azides, diazirines), iodinated tyrosine offers a distinct mechanism.[2] Upon irradiation with UV light (typically ~300-325 nm), the carbon-iodine bond undergoes homolytic cleavage, generating a highly reactive tyrosyl radical. This radical can then abstract a hydrogen atom from a nearby amino acid side chain (C-H bond) or other biomolecule, resulting in the formation of a new, stable covalent bond.
This mechanism is considered "zero-length" as the cross-link is formed directly between the tyrosine and the interacting partner without an intervening spacer, providing high-resolution mapping of interaction interfaces. Furthermore, the presence of the heavy iodine atom provides a unique isotopic signature that can aid in the identification of cross-linked peptides during mass spectrometry analysis.[7]
General Experimental Workflow
The successful application of this compound to study PPIs follows a multi-step workflow. It begins with the incorporation of the UAA into the bait protein, followed by incubation with potential binding partners, UV-induced cross-linking, and finally, identification of the captured proteins and cross-linked sites via mass spectrometry.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments.
Probe Synthesis via Solid-Phase Peptide Synthesis (SPPS)
For studying interactions with smaller peptide domains, a peptide probe containing 3-iodo-L-tyrosine can be synthesized using standard Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids, including this compound
-
Coupling agents: HBTU/HATU, and a base like N,N-diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-butylpyrrolidinone (NBP)[10]
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve this compound (3-5 eq) and HBTU (3-5 eq) in DMF. b. Add DIEA (6-10 eq) to the solution to pre-activate for 1-2 minutes.[11] c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[11]
-
Completion Check: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[11]
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and then purify using reverse-phase HPLC.
-
Verification: Confirm the mass of the final peptide product using mass spectrometry.
Photo-Crosslinking Procedure
Materials:
-
Purified bait protein/peptide containing 3-iodo-tyrosine.
-
Purified prey protein or cell lysate containing potential interactors.
-
Non-amine-containing buffer (e.g., HEPES, phosphate buffer, pH 7-8).[11]
-
UV lamp with an emission maximum around 310 nm (a 365 nm lamp can also be used, though it may be less efficient for C-I bond cleavage compared to aryl azides or benzophenones).[12]
Protocol:
-
Sample Preparation: Dissolve the bait probe and prey protein(s) in the reaction buffer. Optimal concentrations must be determined empirically, but a starting point is often a molar ratio of 1:1 or a slight excess of the bait.
-
Incubation: Incubate the mixture for 30-60 minutes at an appropriate temperature (e.g., 4°C, room temperature, or 37°C) to allow for complex formation.
-
UV Irradiation: Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice). Irradiate with the UV lamp. The duration and intensity of irradiation are critical parameters that require optimization. A starting point could be 5-30 minutes.[13] It is crucial to minimize exposure time to reduce non-specific damage.
-
Quenching (Optional): The reaction can be quenched by adding a radical scavenger like dithiothreitol (DTT).
Identification by Mass Spectrometry
Protocol:
-
Separation: Separate the reaction mixture using SDS-PAGE. The cross-linked complex should appear as a new, higher molecular weight band.
-
Digestion: Excise the band of interest and perform in-gel digestion with a protease like trypsin. Alternatively, for complex mixtures, perform an in-solution digest.[5]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[5]
-
Data Analysis: a. Use specialized cross-linking software (e.g., pLink 2, xQuest) to search the MS/MS data against a protein sequence database.[14][15] b. The software identifies "type 2" peptides—two distinct peptide chains covalently linked together.[5] c. The mass of the cross-linked peptides can be predicted. For a Tyr-X cross-link, the mass will be the sum of the two peptides minus 2 Da (loss of two hydrogen atoms).[16] The unique isotopic pattern of iodine can also be used as a filter to help identify iodotyrosine-containing peptides.
Data Presentation and Analysis
Quantitative Data Summary
Quantitative data for photo-crosslinking is often system-dependent. Key parameters include the quantum yield of the photoreaction and the kinetics of protein binding. While specific cross-linking efficiency for 3-iodo-tyrosine is not widely published, related data can inform experimental design.
| Parameter | Value / Observation | Significance | References |
| Optimal UV Wavelength | ~300-325 nm (for C-I cleavage) | Maximizes photo-activation of the iodo-tyrosine while minimizing protein damage. | - |
| Transport Affinity (Km) | 12.6 ± 6.1 µM (for 3-I-Tyr) | Demonstrates that 3-iodo-tyrosine is recognized and transported by cellular machinery (hLAT1), relevant for in-vivo incorporation. | [17] |
| Mass Shift | -2 Da | The formation of a dityrosine or Tyr-X cross-link results in a mass shift of -2 Da relative to the sum of the two precursor peptides. | [16] |
| Irradiation Time | 5-30 minutes | A key parameter to optimize; longer times increase cross-linking but also risk non-specific damage. | [13] |
Application Example: Mapping a Kinase-Substrate Interaction
A common challenge in cell signaling is identifying the direct substrates of a specific protein kinase. A 3-iodo-tyrosine-containing kinase could be used to covalently trap its substrates.
Hypothetical Scenario: Map the direct interactors of the kinase MEK1.
-
Probe Generation: Prepare recombinant MEK1 with 3-iodo-tyrosine incorporated at a site near the substrate docking groove, but not in the active site itself, to preserve function.
-
Experiment: Incubate the modified MEK1 with a complex cell lysate.
-
Cross-linking & Isolation: Perform UV cross-linking, then isolate MEK1 and its covalently bound partners using an affinity tag on MEK1.
-
Analysis: Identify the captured proteins by mass spectrometry. A known substrate like ERK2 should be identified, along with potentially novel interactors. The cross-linked peptides would pinpoint the precise region of interaction on the substrate.
Advantages and Limitations
| Advantages | Disadvantages |
| Zero-Length Cross-linker: Provides high-resolution mapping of interaction interfaces.[4] | Lower Efficiency: May have lower cross-linking yields compared to more reactive probes like diazirines. |
| Minimal Perturbation: The iodo-tyrosine residue is structurally similar to natural tyrosine, minimizing disruption of protein structure and function.[17] | Potential for Oxidative Damage: The radical mechanism can potentially cause non-specific oxidative damage to proteins if not carefully controlled.[18] |
| Unique MS Signature: The heavy iodine atom provides a distinct isotopic signature that can aid in identifying cross-linked peptides.[7] | UV-Induced Damage: UV light can damage biomolecules, requiring careful optimization of irradiation time and intensity.[2] |
| Versatility: Can be incorporated into peptides via SPPS or into larger proteins via genetic code expansion.[6][19] | Specialized Reagents: Requires synthesis of the modified amino acid and potentially specialized genetic systems for protein incorporation.[19] |
Conclusion
This compound is a valuable chemical tool for researchers studying the intricacies of protein-protein interactions. Its ability to act as a photo-activated, zero-length cross-linker allows for the covalent capture of both stable and transient interactions with high spatial resolution. While the experimental workflow requires careful optimization, particularly the UV irradiation step and the subsequent mass spectrometry data analysis, the insights gained can be profound. This technique provides a powerful method to validate interactions, map binding interfaces, and discover novel binding partners, ultimately accelerating research in cell biology and drug development.[6]
References
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | SynPep [synpep.com]
- 9. aralezbio-store.com [aralezbio-store.com]
- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Patient selection for corneal collagen cross-linking: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Biological Significance of Incorporating 3-Iodotyrosine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the non-canonical amino acid 3-iodotyrosine into peptides has emerged as a powerful tool in chemical biology and drug development. This modification offers a versatile strategy to enhance the therapeutic and diagnostic potential of peptides. This technical guide provides a comprehensive overview of the biological significance of 3-iodotyrosine incorporation, detailing its impact on peptide structure, receptor binding, and enzymatic stability. We present quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key biological pathways to facilitate the application of this innovative approach in research and development.
Introduction: The Versatility of 3-Iodotyrosine
3-Iodotyrosine, a derivative of the amino acid tyrosine, is an intermediate in the synthesis of thyroid hormones.[1][2] Its incorporation into peptides provides a multifaceted approach to modulate their biological properties. The iodine atom can be leveraged for radio-iodination, enabling in vivo imaging and targeted radiotherapy.[3][4] Furthermore, the introduction of this bulky, lipophilic residue can significantly influence peptide conformation, leading to altered receptor binding affinities and enhanced stability against enzymatic degradation.[5] This guide explores these key aspects, providing researchers with the foundational knowledge and practical methodologies to harness the potential of 3-iodotyrosine in their work.
Impact on Peptide Structure and Function
The substitution of tyrosine with 3-iodotyrosine introduces both steric and electronic changes that can profoundly alter a peptide's three-dimensional structure and, consequently, its biological activity.
Conformational Changes and Enhanced Interactions
The presence of the iodine atom can increase intramolecular interactions, such as halogen bonding, which can induce a more defined structure within otherwise flexible peptides.[5] This increased order can lead to more favorable interactions with target receptors. Conversely, the iodine can also reduce intermolecular interactions by decreasing aromatic stacking between peptides, which may enhance the accessibility of the peptide for its target.[5]
Modulation of Receptor Binding Affinity
The structural changes induced by 3-iodotyrosine can significantly impact a peptide's binding affinity for its receptor. While the effect is peptide and receptor-dependent, iodination can either increase or decrease binding affinity. For instance, in some somatostatin analogs, iodination has been shown to modulate receptor subtype selectivity.[6][7]
Table 1: Comparative Receptor Binding Affinities of Peptides
| Peptide/Analog | Receptor | Modification | Binding Affinity (Kd or Ki) | Fold Change vs. Native | Reference |
| Somatostatin-28 | SSTRs | Native | - | - | [1] |
| [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 | GH4C1 pituitary cell membranes | Biotinylated | Ki = 337 ± 95 pM | ~1.7-fold weaker | [1] |
| Native SRIF | GH4C1 pituitary cell membranes | Native | Ki = 193 ± 16 pM | - | [1] |
Enhanced Enzymatic Stability
A significant advantage of incorporating 3-iodotyrosine is the potential to increase the peptide's resistance to proteolytic degradation, thereby extending its biological half-life.
Steric Hindrance of Proteolytic Enzymes
The bulky iodine atom can sterically hinder the approach of proteases to their cleavage sites, particularly for enzymes like chymotrypsin that recognize aromatic residues such as tyrosine.[8] This protection of peptide bonds adjacent to the 3-iodotyrosine residue can significantly slow down the rate of degradation in biological fluids like serum.
Table 2: Comparative Enzymatic Stability of Peptides
| Peptide | Matrix | Modification | Half-life (t1/2) | Fold Change vs. Native | Reference |
| MMP-9 Substrate (P1) | MMP-9 solution | Native | > 24 h for ~65% hydrolysis | - | [9] |
| MMP-9 Substrate (P1I) | MMP-9 solution | 3-Iodotyrosine | ~12 h for 100% hydrolysis | Faster Hydrolysis | [9] |
| MMP-9 Substrate (P3) | MMP-9 solution | Native | > 72 h for ~40% hydrolysis | - | [9] |
| MMP-9 Substrate (P3I) | MMP-9 solution | 3-Iodotyrosine | > 72 h for ~70% hydrolysis | Faster Hydrolysis | [9] |
Note: The available data for MMP-9 substrates indicates that iodination leads to more rapid and complete hydrolysis, which is contrary to the general expectation of increased stability. This highlights that the effect of iodination on enzymatic activity is context-dependent.[9] Half-life data for serum stability of iodinated versus non-iodinated peptides was not available in a directly comparable format in the searched literature.
Applications in Research and Drug Development
Radiolabeling for Imaging and Therapy
Peptides containing 3-iodotyrosine are ideal precursors for radio-iodination with isotopes such as 123I, 124I, and 131I.[4] These radiolabeled peptides are invaluable tools for:
-
In Vivo Imaging: Techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) can be used to visualize and track biological processes and localize diseases.[3]
-
Targeted Radionuclide Therapy: By delivering a cytotoxic dose of radiation directly to diseased tissues, damage to healthy cells is minimized.
Enzyme Inhibition Studies
3-Iodotyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.[10][11][12] This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Table 3: Inhibition of Tyrosine Hydroxylase by 3-Iodotyrosine
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.39 µM | Purified beef adrenal | [10] |
Signaling Pathways and Mechanisms
The incorporation of 3-iodotyrosine can modulate a peptide's interaction with cellular signaling pathways.
Tyrosine Hydroxylase Inhibition
As a competitive inhibitor of tyrosine hydroxylase, 3-iodotyrosine blocks the conversion of L-tyrosine to L-DOPA, a critical step in the biosynthesis of dopamine, norepinephrine, and epinephrine.
Modulation of MMP-9 Activity
Studies have shown that iodination of MMP-9 peptide substrates can lead to more rapid and complete hydrolysis.[9] This suggests that the conformational changes induced by 3-iodotyrosine make the peptide a more favorable substrate for the enzyme. The signaling cascade leading to MMP-9 expression is complex and can be influenced by various extracellular signals.
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide containing 3-iodotyrosine using the Fmoc/tBu strategy.
Workflow for Solid-Phase Peptide Synthesis:
Materials:
-
Wang or Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-Tyr(I)-OH or unprotected Fmoc-3-iodo-Tyr-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10-20 minutes. Drain and wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For incorporating 3-iodotyrosine, use Fmoc-Tyr(I)-OH or unprotected Fmoc-3-iodo-Tyr-OH. If the latter is used, side reactions are possible, and optimization may be required.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Radioiodination of Peptides (Chloramine-T Method)
This protocol describes the radioiodination of a 3-iodotyrosine-containing peptide using the Chloramine-T method with 125I.
Workflow for Chloramine-T Radioiodination:
Materials:
-
Peptide containing 3-iodotyrosine (1 mg/mL in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.4)
-
Na125I solution
-
Chloramine-T solution (1 mg/mL in buffer, freshly prepared)
-
Sodium metabisulfite solution (2 mg/mL in buffer, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
Procedure:
-
In a shielded vial, combine 10 µL of the peptide solution and 1 mCi of Na125I.
-
Initiate the reaction by adding 10 µL of the freshly prepared Chloramine-T solution.
-
Gently mix and incubate for 30-60 seconds at room temperature.[13]
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Immediately purify the reaction mixture using a pre-equilibrated size-exclusion chromatography column to separate the radiolabeled peptide from free 125I and other reactants.
-
Collect fractions and measure the radioactivity to identify the peak corresponding to the labeled peptide.
-
Assess the radiochemical purity by techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC with a radiation detector.
Serum Stability Assay
This protocol evaluates the stability of a peptide in serum over time using RP-HPLC analysis.[5][14]
Materials:
-
Peptide stock solution (1 mg/mL in a suitable solvent)
-
Human or animal serum
-
Incubator at 37°C
-
Quenching/Precipitation solution (e.g., acetonitrile with 1% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Thaw serum and centrifuge to remove any precipitates. Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Immediately stop the enzymatic degradation by adding three volumes of the cold quenching/precipitation solution to precipitate serum proteins.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide and any degradation products.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 nm).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-hour time point. The half-life (t1/2) can be determined by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.[5]
Chymotrypsin Digestion Assay
This protocol assesses the stability of a peptide against the protease chymotrypsin.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable solvent)
-
α-Chymotrypsin (sequencing grade)
-
Digestion Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching Solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a working solution of α-chymotrypsin in 1 mM HCl at a concentration of 0.5–1 µg/µL.
-
In a microcentrifuge tube, dilute the peptide stock solution with the Digestion Buffer to a final concentration of 100 µM.
-
Add α-chymotrypsin to the peptide solution to a final protease:peptide ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of the Quenching Solution.
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation fragments.
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the time 0 sample to assess the rate of digestion.
Conclusion
The incorporation of 3-iodotyrosine into peptides is a robust and versatile strategy for enhancing their therapeutic and diagnostic properties. This modification can favorably alter peptide structure, improve enzymatic stability, and provide a convenient handle for radio-iodination. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize 3-iodotyrosine-containing peptides in their pursuit of novel therapeutics and diagnostics. As our understanding of the nuanced effects of this modification continues to grow, so too will its applications in addressing a wide range of biological and medical challenges.
References
- 1. Characterization of a biotinylated somatostatin analog as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor affinity and preclinical biodistribution of radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-3-iodo-L-tyrosine: A Versatile Tool in Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-3-iodo-L-tyrosine is a chemically modified amino acid that has become an indispensable tool in the field of neuroscience. As a derivative of L-tyrosine, it features a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for its use in solid-phase peptide synthesis (SPPS), and an iodine atom on the phenyl ring.[1] This unique structure provides researchers with a versatile building block to create novel peptides and probes for investigating complex neurological processes, from neurotransmitter synthesis to the structure and function of neuronal receptors.[1][2] This guide details the core applications, experimental protocols, and key data associated with the use of this compound in neuroscience research.
Core Applications in Neuroscience Research
The applications of this compound and its deprotected form, 3-iodo-L-tyrosine, are multifaceted, spanning several key areas of neurobiological investigation:
-
Probing the Dopaminergic System: 3-Iodo-L-tyrosine is a potent competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[3][4][5] By blocking the conversion of L-tyrosine to L-DOPA, it effectively reduces the levels of these crucial neurotransmitters.[4] This makes it an invaluable pharmacological tool for creating in vivo and in vitro models of dopamine depletion, which are critical for studying the pathophysiology of conditions like Parkinson's disease and for evaluating potential therapeutic agents.[4][6] High concentrations of 3-iodo-L-tyrosine have been shown to induce Parkinson-like features in experimental models.[5][6][7]
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group on this compound allows for its precise incorporation into peptide sequences using standard SPPS protocols.[1][2] This enables the synthesis of novel neuropeptides with unique properties. The presence of the iodine atom can enhance the biological activity of peptides and serves as a useful handle for further chemical modifications, such as the site-specific introduction of probes or labels.[2][7]
-
Neuroimaging and Structural Biology: Peptides containing 3-iodotyrosine are ideal candidates for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I).[8] These radiolabeled peptides can be used as probes in advanced imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and track biological processes, receptor distribution, and the progression of diseases within the central nervous system.[8][9] Additionally, the heavy iodine atom can aid in phase determination in X-ray crystallography, facilitating the structural analysis of neural proteins and peptides.[7][8]
-
Investigating Peptide-Protein Interactions: The introduction of an iodine atom can influence a peptide's conformation and its interactions with other molecules.[8][10] This property is exploited to study peptide structure-function relationships and to design peptides with altered binding affinities for specific neuronal receptors, such as G protein-coupled receptors (GPCRs), which are central to neurotransmission and are major targets for drug development.[11][12]
Quantitative Data
The inhibitory effect of 3-iodo-L-tyrosine on tyrosine hydroxylase has been quantified, providing a measure of its potency. This data is crucial for designing experiments that aim to modulate catecholamine synthesis.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | 0.39 µM | A potent inhibitor of the rate-limiting enzyme in catecholamine synthesis.[5] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in a research setting. Below are protocols for its use in peptide synthesis and for the application of its deprotected form in studying dopamine depletion.
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual Fmoc/tBu strategy on a Wang resin.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Pre-loaded Wang resin (e.g., Fmoc-Gly-Wang resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF (Deprotection solution)
-
Coupling reagents (e.g., HBTU/DIPEA in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Cold diethyl ether
-
Fritted syringe reaction vessel
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes within the reaction vessel.[13]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10-20 minutes to remove the Fmoc group from the terminal amino acid on the resin. Drain and wash the resin thoroughly with DMF.[13]
-
Coupling of this compound:
-
In a separate vial, dissolve this compound and the coupling reagents in DMF.
-
Add this solution to the deprotected resin and agitate for 1-2 hours.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step can be repeated.[7]
-
Drain the coupling solution and wash the resin with DMF.[13]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: Once the sequence is complete, perform a final deprotection step (Step 2) to remove the Fmoc group from the N-terminal amino acid.[13]
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under a vacuum. Add the cleavage cocktail and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate using cold diethyl ether. The peptide can then be purified using reverse-phase HPLC.[13]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: In Vivo Dopamine Depletion in a Rodent Model
This protocol provides a general framework for using 3-iodo-L-tyrosine to induce dopamine depletion in rodents to study its effects on neurochemistry and behavior.[4]
Materials:
-
3-Iodo-L-tyrosine
-
Vehicle (e.g., sterile saline, potentially with pH adjustment)
-
Experimental animals (e.g., mice or rats)
-
Administration equipment (e.g., gavage needles, injection syringes)
Methodology:
-
Animal Acclimatization: House the animals in standard conditions (12:12 light-dark cycle, controlled temperature, and humidity) with free access to food and water for at least one week prior to the experiment.[4]
-
Baseline Measurements: Perform baseline behavioral tests (e.g., open field test for locomotor activity) to establish a pre-treatment reference for each animal.[4][5]
-
Preparation of 3-Iodo-L-tyrosine Solution:
-
On the day of the experiment, prepare a fresh solution.
-
Dissolve 3-iodo-L-tyrosine in a suitable vehicle. Its solubility in neutral aqueous solutions is low but increases significantly in acidic (pH < 2) or alkaline (pH > 9) conditions.[7] Careful pH adjustment may be necessary.
-
Calculate the final concentration based on the desired dosage and the average weight of the animals. A dose-response study is recommended to determine an effective, non-toxic dose.[4]
-
Prepare a vehicle-only solution for the control group.[4]
-
-
Administration: Administer the 3-iodo-L-tyrosine solution or vehicle to the animals. The route of administration (e.g., intraperitoneal injection, oral gavage, or direct intrastriatal infusion) will depend on the experimental design.[4][5][6]
-
Post-Treatment Monitoring: At defined time points after administration, conduct behavioral tests to assess the effects of dopamine depletion.[4]
-
Neurochemical Analysis:
-
At the end of the experiment, euthanize the animals and dissect the brain regions of interest (e.g., striatum, substantia nigra).[6]
-
Homogenize the tissue and quantify dopamine levels using methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[4]
-
The efficacy of dopamine depletion is determined by comparing dopamine concentrations between the treated and control groups.[4]
-
Caption: Workflow for an in vivo dopamine depletion study.
Protocol 3: Preparation of a 10 mM Stock Solution of 3-Iodo-L-tyrosine
This protocol uses pH adjustment to dissolve 3-iodo-L-tyrosine for in vitro experiments.[7]
Materials:
-
3-Iodo-L-tyrosine (MW: 307.09 g/mol )
-
Sterile deionized water or desired buffer (e.g., PBS)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Stir plate and stir bar
-
0.22 µm sterile filter
Methodology:
-
Weigh Compound: Weigh 3.07 mg of 3-iodo-L-tyrosine to prepare 1 mL of a 10 mM stock solution.[7]
-
Initial Suspension: Add the powder to approximately 0.8 mL of the desired buffer in a sterile container. The compound will not fully dissolve at this stage.[7]
-
Acidification: While stirring, add 1 M HCl dropwise until the 3-iodo-L-tyrosine completely dissolves. The pH will likely be below 2.[7]
-
Neutralization: Slowly add 1 M NaOH dropwise to adjust the pH to the desired final value (e.g., 7.4). Caution: The compound may precipitate if the pH is adjusted too quickly.[7]
-
Final Volume Adjustment: Once the target pH is reached and the solution remains clear, adjust the final volume to 1 mL with your buffer.[7]
-
Sterilization: Sterile filter the solution using a 0.22 µm filter.
-
Storage: It is recommended to prepare solutions fresh. If storage is necessary, aliquot and store at -20°C for no more than one day to avoid repeated freeze-thaw cycles.[7]
Key Signaling Pathway: Dopamine Synthesis and Inhibition
3-Iodo-L-tyrosine exerts its primary effect in neuroscience by inhibiting the first and rate-limiting step in the catecholamine synthesis pathway.
Caption: Inhibition of the dopamine synthesis pathway by 3-Iodo-L-Tyrosine.
Conclusion
This compound is a powerful and versatile reagent for neuroscience research. Its utility in peptide synthesis allows for the creation of bespoke tools to probe the nervous system.[1][2] Furthermore, its deprotected form, 3-iodo-L-tyrosine, serves as a specific and potent inhibitor of catecholamine synthesis, providing an essential method for studying dopamine-related neurological disorders.[3][4] From elucidating signaling pathways and protein structures to developing novel neuroimaging agents, this compound offers a broad range of applications that continue to advance our understanding of the brain in health and disease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Brain and brain tumor uptake of L-3-[123I]iodo-alpha-methyl tyrosine: competition with natural L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptors in neurodegenerative diseases and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fine-tuning GPCR-mediated neuromodulation by biasing signaling through different G-protein subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Impact of 3-Iodo-L-Tyrosine Incorporation on Peptide Structure-Activity Relationships: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide-based drug discovery, enabling the fine-tuning of pharmacological properties. Among these, 3-iodo-L-tyrosine stands out as a versatile residue that can significantly influence the structure, activity, and metabolic stability of peptides. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of peptides containing 3-iodo-L-tyrosine, offering a comprehensive resource for researchers in the field. We will explore its impact on enzyme inhibition and substrate susceptibility, present relevant quantitative data, detail key experimental protocols, and visualize associated biological pathways and workflows.
Core Concepts: The Influence of Iodination
The introduction of an iodine atom at the 3-position of the tyrosine ring imparts several key physicochemical changes that underpin its effects on peptide activity:
-
Steric Bulk and Hydrophobicity: The large iodine atom increases the steric bulk and hydrophobicity of the tyrosine side chain, which can influence peptide conformation and binding to target proteins.
-
Electronic Effects: Iodine is an electron-withdrawing group, which can alter the pKa of the phenolic hydroxyl group and influence hydrogen bonding and other non-covalent interactions.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stabilization of specific peptide conformations and enhance binding affinity.[1][2]
-
Radiolabeling Potential: The presence of iodine provides a convenient site for radiolabeling with isotopes such as ¹²³I, ¹²⁴I, and ¹³¹I, facilitating applications in molecular imaging (SPECT and PET).[3]
These modifications collectively contribute to altered biological activity, as will be detailed in the following sections.
Quantitative Structure-Activity Relationship Data
The systematic evaluation of peptides containing 3-iodo-L-tyrosine has yielded valuable quantitative data on their biological activities. This section summarizes key findings in a structured format to facilitate comparison.
Tyrosine Hydroxylase Inhibition
3-Iodo-L-tyrosine is a known competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine.[4][5][6] This inhibition is crucial for studying dopamine-related neurological disorders.
| Compound | Target Enzyme | Inhibitory Activity (Ki) | Notes | Reference |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | 0.39 µM | Competitive inhibitor with respect to the substrate L-tyrosine. | [7] |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | 60-70% inhibition at 10µM | Demonstrates potent inhibition at micromolar concentrations. | [5] |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | 100% inhibition at 100µM | Complete inhibition is achievable at higher concentrations. | [5] |
Matrix Metalloproteinase-9 (MMP-9) Substrate Susceptibility
Incorporation of 3-iodo-L-tyrosine into peptide substrates for Matrix Metalloproteinase-9 (MMP-9) has been shown to enhance their hydrolysis. This is attributed to the influence of iodination on peptide conformation, leading to a more favorable presentation of the cleavage site to the enzyme.[1][2]
| Peptide Sequence | Modification | Relative Hydrolysis Rate by MMP-9 | Key Findings | Reference |
| P1 (Example) | Unmodified Tyrosine | Baseline | Standard MMP-9 substrate. | [1][2] |
| P1-Iodo (Example) | 3-Iodo-L-tyrosine | Increased | Iodination leads to more rapid and complete hydrolysis, likely due to increased intramolecular order and better enzyme accessibility.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing 3-iodo-L-tyrosine. This section provides protocols for key experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Iodo-L-Tyrosine
This protocol outlines the manual Fmoc/tBu solid-phase synthesis for incorporating Fmoc-3-iodo-L-tyrosine into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure/HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound. Due to the bulkier side chain, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a 3-iodo-L-tyrosine-containing peptide on tyrosine hydroxylase.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-[³H]-Tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
MES or MOPS buffer (pH 6.0-7.0)
-
3-Iodo-L-tyrosine-containing peptide (test inhibitor)
-
3-Iodo-L-tyrosine (positive control)
-
Perchloric acid
-
Activated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, catalase, and BH4.
-
Inhibitor Addition: Add varying concentrations of the test peptide or control inhibitor to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified tyrosine hydroxylase to each tube.
-
Initiation of Reaction: Start the reaction by adding L-[³H]-Tyrosine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Separation of Product: Add a slurry of activated charcoal to adsorb the unreacted [³H]-Tyrosine. Centrifuge to pellet the charcoal.
-
Quantification of Product: The supernatant contains the tritiated water ([³H]₂O) formed during the reaction. Transfer an aliquot of the supernatant to a scintillation vial.
-
Measurement: Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Dopamine Synthesis Pathway and Inhibition by 3-Iodo-L-Tyrosine
The following diagram illustrates the biochemical pathway for dopamine synthesis from L-tyrosine and the point of inhibition by 3-iodo-L-tyrosine.
Caption: Inhibition of the dopamine synthesis pathway by 3-iodo-L-tyrosine.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the key steps in the solid-phase synthesis of a peptide.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The incorporation of 3-iodo-L-tyrosine into peptides provides a powerful strategy for modulating their biological activity. As demonstrated, this modification can significantly enhance enzyme inhibition, as seen with tyrosine hydroxylase, and improve substrate susceptibility for enzymes like MMP-9. The detailed protocols and structured data presented in this guide offer a practical framework for researchers to design, synthesize, and evaluate novel peptide-based therapeutics and diagnostic agents. Further exploration of the subtle interplay between iodination, peptide conformation, and target interaction will undoubtedly continue to drive innovation in the field of peptide drug discovery.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-3-iodo-L-tyrosine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Fmoc-3-iodo-L-tyrosine is a valuable building block in solid-phase peptide synthesis (SPPS) for several applications, including the introduction of a site for radioiodination for use in molecular imaging and radiotherapy, as a heavy atom for X-ray crystallography, and for probing protein-protein interactions.[1] However, the successful incorporation of this modified amino acid requires careful consideration of its unique chemical properties to achieve high yield and purity.
The bulky iodine atom on the tyrosine ring can introduce steric hindrance, potentially leading to lower coupling efficiencies. Furthermore, the commercially available this compound is often supplied with an unprotected phenolic hydroxyl group, which can be susceptible to side reactions during synthesis.[2] These application notes provide a detailed protocol and guidance for the efficient incorporation of this compound into peptides using Fmoc-based SPPS.
Data Presentation
Table 1: Recommended Reagents and Solvents for SPPS
| Reagent/Solvent | Purpose | Recommended Grade |
| This compound | Building Block | Peptide Synthesis Grade |
| Rink Amide Resin | Solid Support | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent | ACS Grade or higher |
| Piperidine | Fmoc Deprotection | Reagent Grade |
| HATU/HBTU/HCTU | Coupling Reagent | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Base | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Cleavage Reagent | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |
| Dithiothreitol (DTT) | Scavenger | Reagent Grade |
| Water | Scavenger | HPLC Grade |
| Diethyl ether (cold) | Peptide Precipitation | ACS Grade or higher |
Table 2: Quantitative Parameters for a Typical Coupling Cycle
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | Lower loading can be beneficial for long or difficult sequences. |
| This compound | 3 - 5 equivalents | An excess is used to drive the reaction to completion. |
| Coupling Reagent (HATU) | 2.9 - 4.9 equivalents | Relative to the amino acid. |
| Base (DIPEA) | 6 - 10 equivalents | To maintain a basic pH for the coupling reaction. |
| Coupling Time | 1 - 4 hours | May require longer times compared to standard amino acids due to steric hindrance. Monitoring with a Kaiser test is recommended. |
| Deprotection Solution | 20% Piperidine in DMF | A standard reagent for Fmoc removal. |
| Deprotection Time | 1 x 5 min, 1 x 15 min | Two-step deprotection ensures complete removal of the Fmoc group. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | A common cocktail for cleavage and side-chain deprotection. The addition of DTT (1-2%) is recommended to prevent oxidation of the iodine. |
| Cleavage Time | 2 - 3 hours | Sufficient time for complete cleavage and deprotection. |
| Crude Peptide Purity (Typical) | 60 - 85% | Sequence-dependent and influenced by the efficiency of each coupling step. |
| Overall Yield (Typical) | 10 - 40% | Highly dependent on the peptide length and sequence. |
Experimental Protocols
Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in a fritted syringe or an automated synthesizer reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to swell the resin.
-
Agitate the resin gently for 30-60 minutes at room temperature.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain the solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Coupling of this compound
-
In a separate vial, dissolve this compound (3-5 eq.) and a coupling reagent such as HATU (2.9-4.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
To monitor the reaction, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).
Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF and then with DCM, and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing 3-iodo-L-tyrosine, the addition of 1-2% Dithiothreitol (DTT) is recommended to prevent potential oxidation of the iodine atom.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for SPPS incorporating this compound.
Caption: Thyroid hormone synthesis pathway involving iodinated tyrosine.[3][4][5]
References
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing 3-Iodo-L-Tyrosine using Fmoc Chemistry
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The incorporation of 3-iodo-L-tyrosine into peptides provides a versatile tool for various applications in biomedical research and drug development.[1] This non-canonical amino acid serves as a precursor for radiolabeling, a probe for structural biology, and a modulator of peptide function.
-
Radio-iodination for Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes such as ¹²³I, ¹²⁴I, or ¹³¹I.[2] These radiolabeled peptides are invaluable as probes for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2] This allows for the non-invasive visualization of biological processes and the localization of diseases, such as cancers that overexpress specific receptors.[2][3]
-
Structural Biology and Mechanistic Studies: The iodine atom acts as a heavy atom, which can be used in X-ray crystallography to aid in phase determination.[2] Furthermore, the introduction of iodine can influence peptide conformation, aggregation properties, and intramolecular interactions through halogen bonding.[2][4] Studies have shown that iodination can create better-structured substrates for enzymes like matrix metalloproteinases (MMPs), leading to more rapid and complete hydrolysis.[4][5]
-
Therapeutic Applications: Radioiodinated peptides can be designed for targeted radionuclide therapy, delivering a cytotoxic dose of radiation directly to diseased tissues, thereby minimizing damage to surrounding healthy cells.[2]
Key Considerations for Fmoc-SPPS with 3-Iodo-L-Tyrosine
The general principles of Fmoc solid-phase peptide synthesis (SPPS) apply to the incorporation of Fmoc-3-iodo-L-tyrosine.[6][7] However, researchers should consider the following points to ensure optimal synthesis outcomes.
-
Side-Chain Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and is typically protected with a tert-butyl (tBu) group in standard Fmoc-SPPS to prevent O-acylation during coupling steps.[8] While this compound can be used with the hydroxyl group unprotected, the use of a side-chain protected derivative like Fmoc-3-iodo-L-Tyr(tBu)-OH is recommended to minimize the risk of side reactions.
-
Coupling: Standard activation methods are generally effective for coupling this compound. The choice of coupling reagent can be critical for efficiency, especially in "difficult sequences" prone to aggregation.[9] HBTU, HCTU, HATU, and DIC/Oxyma are common and effective coupling agents.
-
Deprotection: The base-labile Fmoc group is reliably removed using a solution of piperidine in a polar aprotic solvent like DMF.[10] The standard condition is 20% piperidine in DMF.[10][11] For sequences where Fmoc removal is slow, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, though caution is advised as DBU can promote side reactions like aspartimide formation.[12][13]
-
Cleavage and Scavenging: The final step involves cleaving the peptide from the resin and removing side-chain protecting groups, typically with a strong acid like trifluoroacetic acid (TFA).[10][14] During this process, protecting groups and linkers generate reactive cationic species that can irreversibly modify nucleophilic residues like tyrosine.[14] The electron-rich, iodinated aromatic ring of 3-iodotyrosine is susceptible to electrophilic attack. Therefore, the use of a scavenger "cocktail" is mandatory to quench these reactive species.[14]
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing 3-iodo-L-tyrosine using standard Fmoc/tBu chemistry on a Wang resin.
3.1 Materials and Reagents
-
Resin: Wang resin pre-loaded with the C-terminal amino acid.
-
Fmoc-protected amino acids (including this compound).
-
Coupling Reagents: HBTU, DIPEA (see Table 1).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Solvents: DMF, DCM, cold diethyl ether.
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) (see Table 3).[2]
-
Solid-phase synthesis vessel with a frit.
-
Shaker or bubbler (using N₂ gas).
3.2 General SPPS Cycle Workflow
The synthesis proceeds by repeating a cycle of deprotection and coupling steps for each amino acid in the sequence.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
3.3 Protocol for a Single Coupling Cycle
(Perform all steps at room temperature with agitation unless otherwise specified.)
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes. Drain.
-
Repeat the addition of deprotection solution and agitate for 15-20 minutes.[10] Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Coupling (this compound):
-
In a separate vial, pre-activate the amino acid. For 0.1 mmol scale, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[9] Add DIPEA (6 equivalents) and allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for 1-2 hours.[10]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times). Perform a Kaiser test to confirm the absence of free amines (completion of coupling). If the test is positive, repeat the coupling step.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
3.4 Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5 v/v/v).[14] Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification (e.g., by HPLC) and analysis (e.g., by mass spectrometry).
Data Presentation
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Combination | Molar Ratio (AA:Reagent:Base) | Solvent | Typical Coupling Time | Notes |
|---|---|---|---|---|
| HBTU / HOBt / DIPEA | 1 : 1 : 2 | DMF | 30-120 min | Standard, highly effective method. |
| HATU / HOAt / DIPEA | 1 : 1 : 2 | DMF | 30-120 min | Excellent for hindered couplings and reducing racemization.[15] |
| DIC / HOBt (or OxymaPure) | 1 : 1 : 1 | DMF or DCM/DMF | 60-240 min | Cost-effective; DIC is a carbodiimide activator.[9] |
Table 2: Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Time | Notes |
|---|---|---|---|---|
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10 min | The most common and standard condition.[10] |
| DBU / Piperidine | 2% / 2% (v/v) | DMF | 2 x 5 min | Much faster than piperidine alone; useful for difficult sequences but increases risk of side reactions.[12][13] |
Caption: Mechanism of Fmoc deprotection by piperidine.[8][12]
Table 3: Recommended Cleavage Cocktails
| Cocktail Composition (v/v/v) | Scavengers | Target Residues Protected | Notes |
|---|---|---|---|
| Reagent B (TFA/Phenol/H₂O/TIS 88:5:5:2) | Phenol, TIS | Arg(Pmc), Trp(Boc), Tyr(tBu) | General purpose cocktail. |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Arg(Pmc/Pbf), Cys(Trt/Acm), Met | Malodorous but very effective for complex peptides, especially those with Cys and Met.[14] |
| TFA / TIS / H₂O (95:2.5:2.5) | TIS | Arg(Pbf), Trp(Boc), Tyr(tBu) | A common, effective, and low-odor cocktail suitable for most standard peptides.[2][14] |
| TFA / TIS / DODT (95:2.5:2.5) | TIS, DODT | Cys(Trt), Met, Trp(Boc) | DODT (3,6-dioxa-1,8-octanedithiol) is an alternative scavenger for Cys-containing peptides. |
Caption: Decision guide for selecting an appropriate cleavage cocktail.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. chem.uci.edu [chem.uci.edu]
Coupling Reagents for Fmoc-3-iodo-L-tyrosine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Fmoc-3-iodo-L-tyrosine is a valuable building block, offering a site for radiolabeling, cross-coupling reactions, and the introduction of a heavy atom for crystallographic studies. However, the bulky iodine atom on the aromatic ring presents a significant steric hindrance, making its efficient coupling during Solid-Phase Peptide Synthesis (SPPS) a notable challenge. This document provides a detailed guide to selecting the optimal coupling reagents and protocols for the successful incorporation of this compound.
Challenges in Coupling this compound
The primary obstacle in the acylation of the N-terminal amine following the deprotection of the preceding amino acid is the steric bulk of the iodine atom at the 3-position of the tyrosine ring. This hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide. Furthermore, the unprotected phenolic hydroxyl group of the tyrosine derivative can be susceptible to side reactions, such as O-acylation, if not managed with appropriate reaction conditions.
To overcome these challenges, the use of potent activating reagents is highly recommended. These reagents form highly reactive intermediates that can overcome the steric barrier and drive the coupling reaction to completion.
Comparison of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like this compound. While numerous reagents are available, aminium/uronium salt-based reagents are generally preferred for their high reactivity and rapid coupling kinetics. Below is a comparative summary of commonly used coupling reagents.
| Coupling Reagent | Additive | Base | Key Advantages | Potential Disadvantages |
| HATU | HOAt | DIPEA, Collidine | Highest reactivity, ideal for sterically hindered couplings; lower risk of racemization. | Higher cost. |
| HBTU | HOBt | DIPEA | Good reactivity, widely used. | Less effective than HATU for difficult couplings; may require longer reaction times or double coupling. |
| HCTU | HOBt | DIPEA | More reactive and cost-effective than HBTU. | Can be less effective than HATU for the most challenging sequences. |
| DIC/Oxyma | OxymaPure | - | Carbodiimide-based, cost-effective; OxymaPure reduces racemization. | Generally lower reactivity compared to aminium salts for hindered couplings. |
Data is based on general performance for sterically hindered couplings and may vary depending on the specific peptide sequence.
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) for coupling this compound using different activation methods. These protocols assume a 0.1 mmol synthesis scale on a rink amide resin.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.
Materials:
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 60-120 minutes.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Coupling using HBTU
A widely used and effective protocol, though may require longer coupling times for this compound.
Materials:
-
This compound (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive, consider a second coupling.
-
Washing: Follow step 6 from Protocol 1.
Protocol 3: Coupling using HCTU
A cost-effective and highly reactive alternative to HBTU.
Materials:
-
This compound (4 equivalents)
-
HCTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation: In a separate vessel, dissolve this compound and HCTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours.
-
Monitoring: Perform a Kaiser test.
-
Washing: Follow step 6 from Protocol 1.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams outline the general SPPS cycle and the activation mechanism.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Caption: General mechanism of amino acid activation and coupling.
Conclusion and Recommendations
The successful incorporation of the sterically hindered this compound is achievable with the selection of an appropriate high-potency coupling reagent and optimized reaction conditions. For the most challenging sequences and to ensure the highest purity and yield, HATU is the recommended coupling reagent. HCTU presents a highly efficient and more economical alternative, often outperforming the more traditional HBTU. Regardless of the chosen reagent, monitoring the completion of the coupling reaction with a qualitative method like the Kaiser test is crucial to avoid the accumulation of deletion peptides. By employing these protocols and understanding the underlying chemical principles, researchers can confidently incorporate this compound into their synthetic peptides for a wide range of applications in research and drug development.
Application Notes and Protocols: Deprotection of Fmoc-3-iodo-L-tyrosine
Introduction
Fmoc-3-iodo-L-tyrosine is a crucial amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate a site-specific iodine atom into a peptide sequence. This modification serves as a versatile handle for various applications, including the introduction of radiolabels (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for radioimmunoassays and in vivo imaging, as well as a precursor for cross-coupling reactions to introduce further molecular diversity. The successful synthesis of peptides containing 3-iodo-L-tyrosine hinges on the efficient and clean removal of the Nα-Fmoc protecting group at each synthesis cycle. This document provides detailed methods and protocols for the deprotection of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Principles of Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its removal is typically achieved through a β-elimination mechanism initiated by a secondary amine, most commonly piperidine. The process involves the abstraction of the acidic proton on the fluorenyl ring, leading to the collapse of the protecting group and the release of the free amine of the amino acid, which is then ready for coupling with the next amino acid in the sequence. While this is a standard procedure in SPPS, the presence of the electron-withdrawing iodine atom on the tyrosine ring does not significantly alter the standard deprotection conditions, making the established protocols highly applicable.
Deprotection Methods and Reagents
The choice of reagents and reaction conditions for Fmoc deprotection is critical to ensure high yields and purity of the final peptide. Below are the most common and effective methods for the deprotection of this compound.
Method 1: Piperidine in N,N-Dimethylformamide (DMF)
This is the gold standard for Fmoc deprotection in SPPS. A 20% (v/v) solution of piperidine in DMF is highly effective for the rapid and complete removal of the Fmoc group. The reaction is typically performed in two steps to ensure completion and to wash away the dibenzofulvene-piperidine adduct that is formed.
Method 2: Piperidine in N-Methyl-2-pyrrolidone (NMP)
NMP is often used as an alternative solvent to DMF, particularly for longer or more complex peptides, as it can offer superior solvation properties and may reduce peptide aggregation. The deprotection conditions with piperidine in NMP are very similar to those in DMF.
Method 3: 4-Methylpiperidine in DMF
4-Methylpiperidine is a slightly less basic and more sterically hindered amine compared to piperidine. It can be used as a milder alternative, which may be beneficial in cases where side reactions, such as the aspartimide formation, are a concern with particularly sensitive sequences. However, this is generally not a major issue with 3-iodo-L-tyrosine itself.
Method 4: DBU/Piperidine in DMF
For very rapid deprotection, a cocktail containing a small amount of the non-nucleophilic strong base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) along with piperidine can be employed. This significantly accelerates the rate of Fmoc removal. However, due to the high basicity of DBU, this method should be used with caution as it can promote undesired side reactions if not carefully controlled.
Quantitative Data Summary
The following table provides a comparative summary of the different deprotection protocols. The data presented are typical values and may require optimization depending on the specific peptide sequence, the solid support used, and the scale of the synthesis.
| Method | Reagent(s) | Concentration (v/v) | Solvent | Reaction Time (minutes) | Temperature (°C) | Typical Deprotection Efficiency (%) | Key Considerations |
| 1 | Piperidine | 20% | DMF | 5 + 15 | 25 | >99% | The most common and reliable method. |
| 2 | Piperidine | 20% | NMP | 5 + 15 | 25 | >99% | Excellent alternative to DMF, especially for complex peptides. |
| 3 | 4-Methylpiperidine | 20% | DMF | 10 + 20 | 25 | ~98% | Milder conditions, may require slightly longer reaction times. |
| 4 | DBU / Piperidine | 2% / 2% | DMF | 2 + 5 | 25 | >99% | Very fast, but requires careful monitoring to avoid side reactions. |
Experimental Protocols
The following protocols provide step-by-step instructions for the deprotection of this compound attached to a solid support.
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
Materials:
-
This compound-functionalized solid support (e.g., Wang resin, Rink amide resin)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Sequencing grade piperidine
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Kaiser test kit or other ninhydrin-based test
Procedure:
-
Resin Preparation: If the resin is dry, swell it in DMF for at least 30 minutes in a suitable reaction vessel.
-
Solvent Wash: Drain the DMF from the swollen resin.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the slurry for 5 minutes at room temperature (25°C).
-
Solution Drainage: Drain the deprotection solution from the reaction vessel.
-
Final Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin and agitate for 15 minutes at room temperature (25°C).
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine and the dibenzofulvene adduct. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
IPA (3 times)
-
DMF (3 times)
-
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of the resin beads. A positive result (a deep blue color) indicates the presence of a free primary amine and thus successful Fmoc removal. If the test is negative (yellow), the deprotection steps should be repeated.
Visualizations
The following diagrams illustrate the workflow of the Fmoc deprotection process and the underlying chemical transformation.
Caption: A typical workflow for the Fmoc deprotection of 3-iodo-L-tyrosine on a solid support.
Application Notes and Protocols for Radiolabeling Peptides with Iodine-125 using Fmoc-3-iodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-3-iodo-L-tyrosine for the site-specific radiolabeling of peptides with iodine-125. This method offers a robust strategy for producing high-purity, high-specific-activity radiolabeled peptides for use in a variety of research and drug development applications, including receptor binding assays, in vivo imaging, and biodistribution studies.
The incorporation of the stable iodine atom during solid-phase peptide synthesis (SPPS) provides a precursor peptide that can be reliably and efficiently radiolabeled in the final step. This approach avoids the often harsh conditions of direct radioiodination of native tyrosine residues, which can lead to loss of biological activity.
I. Overview of the Radiolabeling Strategy
The overall workflow involves two key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence.
-
Radiolabeling with Iodine-125: The purified, 3-iodotyrosine-containing peptide is then radiolabeled with iodine-125 via an oxidative radioiodination reaction.
This two-step process allows for the production of a well-characterized peptide precursor, ensuring the final radiolabeled product is of high quality and purity.
II. Data Presentation: Quantitative Analysis of Radiolabeling
The following tables summarize typical quantitative data obtained during the radiolabeling of peptides using the this compound method.
| Parameter | Value | Method of Determination | Reference |
| Radiochemical Yield | >95% | Radio-TLC / Radio-HPLC | [1] |
| Radiochemical Purity | >98% | Radio-HPLC | [1] |
| Specific Activity | 10.8 Ci/mmol | Calculation from known peptide amount and incorporated radioactivity | [1] |
| Molar Activity | 78.6 MBq/nmol | Calculation from known peptide amount and incorporated radioactivity | [2] |
Table 1: Radiolabeling Efficiency and Purity
| Parameter | Condition | Result | Reference |
| In vitro stability (plasma) | 7 days at 37°C | No deiodination or decomposition observed | [2] |
| In vitro stability (liver microsomes) | 24 hours | No deiodination observed | [2] |
| In vivo stability | - | Susceptible to in vivo deiodination | [3] |
Table 2: Stability of Iodine-125 Labeled Peptides
III. Experimental Protocols
A. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Iodo-L-tyrosine containing Peptide
This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
B. Protocol 2: Radiolabeling of 3-Iodo-L-tyrosine containing Peptide with Iodine-125
This protocol describes the radiolabeling of the purified peptide using the Iodogen method.
Materials:
-
Iodogen-coated tubes
-
Purified 3-iodo-L-tyrosine containing peptide
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Sodium [¹²⁵I]iodide
-
Sodium metabisulfite solution
-
Sephadex G-10 or equivalent size-exclusion column
-
Radio-TLC or Radio-HPLC system for analysis
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in 0.1 M sodium phosphate buffer (pH 7.4) to a concentration of 1 mg/mL.
-
Radiolabeling Reaction:
-
To an Iodogen-coated tube, add 10-50 µg of the peptide solution.
-
Add 1-10 mCi of Sodium [¹²⁵I]iodide to the tube.
-
Gently agitate the reaction mixture for 10-15 minutes at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by transferring the mixture to a clean tube containing an equal volume of sodium metabisulfite solution.
-
-
Purification of the Radiolabeled Peptide:
-
Separate the ¹²⁵I-labeled peptide from unreacted [¹²⁵I]iodide using a pre-equilibrated Sephadex G-10 column.
-
Elute the column with an appropriate buffer (e.g., phosphate-buffered saline).
-
Collect fractions and measure the radioactivity of each fraction to identify the peak corresponding to the labeled peptide.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Calculate the radiochemical yield by comparing the radioactivity of the purified peptide to the initial total radioactivity.
-
Calculate the specific activity based on the amount of peptide and the incorporated radioactivity.
-
IV. Visualizations
Caption: Experimental workflow for peptide radiolabeling.
Caption: Iodogen-mediated radiolabeling reaction.
References
- 1. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 125I-Radioiodinated tyrosine-folate and tyrosine-click-folate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Fmoc-3-iodo-L-tyrosine in Bioconjugation and Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-iodo-L-tyrosine is a versatile building block in modern peptide chemistry, offering a unique handle for site-specific modification of peptides. The presence of an iodine atom on the aromatic ring of tyrosine opens up a plethora of possibilities for bioconjugation through transition metal-catalyzed cross-coupling reactions, as well as for the development of targeted radiopharmaceuticals. These modifications enable the creation of sophisticated peptide-drug conjugates (PDCs), imaging agents, and research tools to probe complex biological processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in bioconjugation and targeted drug delivery.
I. Applications of this compound
Incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) provides a strategic platform for a variety of downstream applications:
-
Site-Specific Bioconjugation: The iodine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings. These reactions allow for the covalent attachment of a wide range of functionalities, including fluorescent probes, cytotoxic drugs, and polyethylene glycol (PEG) chains, to a specific position within the peptide.[1][2] This site-selectivity is crucial for creating homogeneous and well-defined bioconjugates with consistent therapeutic properties.
-
Targeted Drug Delivery: Peptides containing 3-iodo-L-tyrosine can be functionalized with cytotoxic agents to create potent PDCs.[3][4] The peptide component can be designed to target specific receptors overexpressed on cancer cells, thereby delivering the cytotoxic payload directly to the tumor site and minimizing off-target toxicity.[5][6]
-
Radiolabeling for Imaging and Therapy: The iodine atom on the tyrosine residue is a prime site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I).[7][8] This enables the development of peptides for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy.[9][10]
-
Probing Protein-Protein Interactions: The introduction of a heavy atom like iodine can be advantageous in structural biology studies, such as X-ray crystallography. Furthermore, the modified tyrosine can be used to introduce photo-crosslinkers or other probes to study protein-protein interactions.
II. Quantitative Data for Bioconjugation Reactions
The following tables summarize representative quantitative data for Sonogashira and Suzuki-Miyaura cross-coupling reactions performed on peptides containing iodinated aromatic residues. These reactions are typically performed on the solid phase (on-resin) to facilitate purification.
Table 1: On-Resin Sonogashira Coupling of Iodo-Peptides
| Peptide Sequence (with iodo-amino acid) | Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H-Ala-Ala-Ala-Phe(p-I)-Gly-Gly-Phe-Leu-NH₂ | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DMF | RT | 18 | >95 (conversion) | [11] |
| Fmoc-Tyr(I)-Leu-Enkephalin derivative | Propargyl alcohol | Pd₂(dba)₃ / XPhos / CuI | NMP | 60 | 2 | ~90 (conversion) | [1] |
| Resin-bound p-iodo-Phe peptide | N-propargyl-trifluoroacetamide | Pd(PPh₃)₄ / CuI | DMF/DIEA | RT | 16 | 85 | [12] |
| Resin-bound 3-iodo-Tyr peptide | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI / TEA | THF | 50 | 10 | 57-89 | [13] |
Table 2: On-Resin Suzuki-Miyaura Coupling of Iodo-Peptides
| Peptide Sequence (with iodo-amino acid) | Boronic Acid/Ester | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Resin-bound 3-iodotyrosyltripeptide | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80 | 16 | 95 (conversion) | [11] |
| H-Ala-Ala-Ala-Phe(p-I)-Gly-Gly-Phe-Leu-NH₂ | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 80 | 18 | >95 (conversion) | [11] |
| Resin-bound 7-bromo-Trp peptide | (4-Ethylphenyl)boronic acid | Pd₂(dba)₃ / sSPhos | DME/EtOH/H₂O | 120 (µwave) | 0.5 | 14 (isolated) | [2][14] |
| Boc-pIPhe-OMe | 4-Methoxyphenyl boronic acid | 'Pd(TFA)₂' | Phosphate buffer (pH 8.0) | RT | 24 | 36 (isolated) | [15] |
III. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for peptides with Trp)
-
Phenol (optional, for peptides with Tyr, Trp, Met, Cys)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
On-Resin Modification (Optional): Proceed with on-resin Sonogashira or Suzuki coupling as described in the following protocols.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). For peptides with sensitive residues, add scavengers like DTT or phenol.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
References
- 1. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-based radiopharmaceuticals for targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidergic Systems and Cancer: Focus on Tachykinin and Calcitonin/Calcitonin Gene-Related Peptide Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of results of peptide receptor radionuclide therapy with 3 radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 15. chemrxiv.org [chemrxiv.org]
Application of Fmoc-3-iodo-L-tyrosine in Molecular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-iodo-L-tyrosine is a pivotal building block in the field of molecular imaging, primarily serving as a precursor for the synthesis of radiolabeled peptides and other biomolecules. The presence of an iodine atom on the tyrosine ring provides a strategic site for the introduction of various iodine radioisotopes, such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT), Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET), and Iodine-125 (¹²⁵I) for autoradiography and in vitro assays. This allows for the non-invasive visualization, quantification, and tracking of biological processes at the molecular and cellular level.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of molecular imaging probes. The key applications include, but are not limited to, cancer diagnosis and therapy monitoring by targeting overexpressed receptors on tumor cells, and in neuroscience for studying neuroreceptor distribution and function.
Core Applications and Principles
The primary application of this compound lies in its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The resulting iodinated peptide can then be radiolabeled for various imaging modalities.
-
SPECT Imaging: Peptides containing 3-iodo-L-tyrosine can be labeled with ¹²³I, a gamma-emitting radionuclide with a half-life of 13.2 hours, making it suitable for clinical SPECT imaging.
-
PET Imaging: For higher sensitivity and resolution imaging, ¹²⁴I, a positron-emitting radionuclide with a longer half-life of 4.2 days, can be incorporated. This is particularly useful for tracking slow biological processes.[1]
-
Targeted Radionuclide Therapy: The therapeutic isotope ¹³¹I can also be introduced, enabling targeted radiotherapy of diseased tissues.
-
In Vitro Studies: ¹²⁵I-labeled peptides are valuable tools for in vitro binding assays and autoradiography due to the long half-life of ¹²⁵I (59.4 days).
A key target for imaging probes derived from tyrosine analogues is the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in various cancers to support their high metabolic demand.[2][3][4] This overexpression provides a basis for the specific accumulation of radiolabeled tyrosine derivatives in tumor tissues. Another significant application is the labeling of peptides, such as RGD peptides, that target other cellular markers like integrin αvβ3, which is crucial in tumor angiogenesis.[5][6][7]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake at room temperature for 1-2 hours.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. mdpi.com [mdpi.com]
- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioiodinated bicyclic RGD peptide for imaging integrin αvβ3 in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Synthesis of Iodinated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, simplifying the purification process by removing excess reagents and byproducts through simple filtration.[2] The choice between manual and automated SPPS is a critical decision in any research or development pipeline, impacting throughput, cost, purity, and the complexity of the peptides that can be synthesized.[3] This document provides a detailed comparison of manual and automated approaches for the synthesis of iodinated peptides, which are valuable tools in drug discovery, molecular imaging, and structural biology.
Iodinated peptides, particularly those containing 3-iodotyrosine, can be readily labeled with radioactive iodine isotopes for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The iodine atom can also serve as a heavy atom in X-ray crystallography to aid in phase determination.
This document will delve into the quantitative differences between manual and automated synthesis, provide detailed experimental protocols, and visualize key workflows and a relevant signaling pathway.
Data Presentation: Quantitative Comparison of Manual vs. Automated SPPS
Table 1: Performance Comparison of Manual and Automated SPPS
| Performance Metric | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Typical Crude Purity | 60 - 85%[4] | 80 - 95%[4] | Automated systems offer precise reagent delivery and controlled reaction conditions, which can minimize side reactions and improve purity.[4] One study reported an average crude purity of 70% with a rapid manual method compared to 50% for microwave-assisted automated synthesis of the same peptides.[5] |
| Overall Yield | Variable (operator dependent)[3] | Generally higher and more consistent[4] | Automated protocols are optimized to maximize yield and reproducibility.[4] |
| Synthesis Time per Cycle | 1.5 - 3 hours[4] | 30 - 90 minutes[2] | Automated systems, especially those with microwave heating, significantly reduce the time for deprotection and coupling steps.[3] |
| Hands-on Time per Synthesis | High (several hours per day)[4] | Low (primarily for setup)[4] | Automation allows for "walk-away" operation, freeing up researcher time.[6] |
| Reproducibility | Operator-dependent[3] | High[3] | Automation eliminates variability between different synthesis runs and users.[3] |
| Flexibility | High (easy to modify protocols for non-standard amino acids)[3] | Lower (protocols are often pre-programmed)[3] | Manual synthesis allows for on-the-fly adjustments and is well-suited for exploratory chemistry.[3] |
| Cost (Initial Investment) | Low | High | Automated synthesizers represent a significant capital investment. |
| Reagent Consumption | Can be higher due to less precise dispensing[2] | Optimized for minimal waste[2] | Automated systems have precise fluidic systems that reduce reagent and solvent consumption. |
Experimental Protocols
Two primary strategies exist for producing iodinated peptides via SPPS:
-
Incorporation of a pre-iodinated amino acid building block , such as Fmoc-Tyr(3-I)-OH.
-
Post-synthetic, on-resin iodination of a susceptible amino acid residue (e.g., Tyrosine) after peptide chain assembly.
Below are detailed protocols for both manual and automated approaches.
Manual Solid-Phase Synthesis of an Iodinated Peptide
This protocol describes the manual synthesis of a model peptide containing 3-iodotyrosine using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-L-3-iodotyrosine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Incorporation of Fmoc-L-3-iodotyrosine:
-
Repeat the deprotection step (Step 2).
-
Couple Fmoc-L-3-iodotyrosine using the same procedure as in Step 3. Due to the bulkier nature of the iodinated residue, a longer coupling time or a double coupling may be necessary.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[7]
Automated Solid-Phase Synthesis of an Iodinated Peptide
This protocol outlines a general procedure for automated synthesis. Specific parameters will need to be optimized for the particular peptide synthesizer being used.
Materials:
-
Peptide synthesizer
-
Pre-packed resin cartridges or bulk resin
-
Fmoc-protected amino acids, including Fmoc-L-3-iodotyrosine
-
Activators (e.g., DIC, Oxyma Pure)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Wash solvents (DMF, DCM)
-
Cleavage cocktail
Protocol:
-
Synthesizer Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place the vials containing the Fmoc-amino acids (including Fmoc-L-3-iodotyrosine), activators, and other reagents in their designated positions on the synthesizer.
-
Ensure all solvent and waste bottles are appropriately filled and empty.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence into the synthesis software.
-
Define the synthesis protocol, including deprotection times, coupling times, and washing steps. For the coupling of Fmoc-L-3-iodotyrosine, consider programming a longer coupling time or a double coupling cycle to ensure high efficiency.
-
Modern synthesizers may offer heating capabilities (e.g., microwave), which can significantly shorten cycle times.[8]
-
-
Automated Synthesis:
-
Initiate the synthesis program. The synthesizer will automatically perform the following steps for each amino acid:
-
Fmoc deprotection
-
Washing
-
Amino acid coupling
-
Washing
-
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the resin with the fully assembled peptide is typically removed from the synthesizer.
-
Perform the cleavage and deprotection manually as described in the manual protocol (Step 7). Some advanced synthesizers may have modules for automated cleavage.
-
-
Purification and Analysis: Purify and analyze the crude peptide using RP-HPLC and mass spectrometry.[7]
On-Resin Iodination Protocol (Manual or Automated Adaptation)
This protocol is for the late-stage iodination of a tyrosine residue already incorporated into the peptide chain on the resin.
Materials:
-
Peptide-resin containing a tyrosine residue
-
Iodine (I₂)
-
DMF/H₂O (4:1, v/v)
-
2% Ascorbic acid in DMF
Protocol:
-
Resin Suspension: Suspend the peptide-resin in DMF.
-
Iodination: Treat the resin with a solution of iodine (10 eq.) in DMF/H₂O (4:1). Shake the mixture for 40-60 minutes at room temperature.
-
Washing:
-
Filter the resin.
-
Wash the resin with DMF.
-
Wash with 2% ascorbic acid in DMF to quench any remaining iodine.
-
Wash thoroughly with DMF and then with DCM.
-
-
Cleavage, Purification, and Analysis: Proceed with the standard cleavage, purification, and analysis protocols.
Visualizations
Experimental Workflow: Manual vs. Automated SPPS
Caption: A comparison of the general workflows for manual and automated solid-phase peptide synthesis.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation by a Peptide Hormone
Many peptide hormones, including those that could be iodinated for research purposes, exert their effects by binding to G protein-coupled receptors (GPCRs).[7]
Caption: A simplified diagram of a Gs-coupled GPCR signaling pathway activated by a peptide hormone.
Conclusion
The choice between manual and automated solid-phase synthesis of iodinated peptides is multifaceted and depends on the specific needs of the laboratory. Manual synthesis offers greater flexibility and lower initial costs, making it suitable for methods development, troubleshooting complex syntheses, and small-scale production.[2] In contrast, automated synthesis provides higher throughput, superior reproducibility, and reduced hands-on time, making it the preferred method for routine synthesis, high-throughput screening, and the production of large numbers of peptides.[6]
For the synthesis of iodinated peptides, both methods are viable. The incorporation of a bulky, electron-rich atom like iodine may present challenges such as steric hindrance during coupling, which can be addressed in manual synthesis through real-time monitoring and adjustments, or in automated synthesis by programming extended coupling times or double-coupling cycles. The ultimate decision should be based on a careful consideration of the factors outlined in this document to achieve the desired purity, yield, and throughput for the specific research application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Fmoc-3-iodo-L-tyrosine Coupling Efficiency
Welcome to the technical support center for optimizing the coupling of Fmoc-3-iodo-L-tyrosine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid into peptide sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Question 1: Why am I observing low coupling efficiency with this compound using standard coupling reagents like DIC/HOBt?
Answer: The low coupling efficiency of this compound is primarily due to the steric hindrance imposed by the bulky iodine atom at the 3-position of the tyrosine ring. This steric bulk physically obstructs the approach of the activated carboxylic acid to the free amine on the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling with standard reagents.
Question 2: What are the recommended coupling reagents for improving the efficiency of this compound incorporation?
Answer: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary. Onium-salt based reagents are highly recommended.
-
Uronium/Aminium Salts: Reagents such as HATU , HBTU , and COMU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many challenging couplings due to the formation of a more reactive OAt-ester, which can lead to faster and more efficient reactions.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with lower levels of racemization.[1]
Question 3: My coupling reaction is still incomplete, even with a more potent coupling reagent. What other strategies can I employ?
Answer: If a single coupling with a potent reagent is insufficient, several strategies can be implemented:
-
Double Coupling: Performing a second coupling step with a fresh solution of the activated amino acid can drive the reaction to completion.[3] It is advisable to monitor the first coupling with a qualitative test (e.g., Kaiser test) to determine if a second coupling is necessary.[4]
-
Increased Reagent Excess and Reaction Time: Increasing the equivalents of the amino acid and coupling reagent, along with extending the reaction time, can improve yields.[5]
-
Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions and enhance efficiency, particularly for sterically hindered residues.[6][7] Microwave heating can often reduce coupling times from hours to minutes.[8]
Question 4: I am observing side products in my final peptide. What are the potential side reactions with this compound?
Answer: Besides incomplete coupling leading to deletion sequences, potential side reactions include:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon can occur, especially with prolonged activation times or the use of strong bases. Using additives like HOAt or OxymaPure can help suppress racemization.[1]
-
Modification of the Phenolic Hydroxyl Group: Although the hydroxyl group of tyrosine is generally protected (e.g., with a tBu group), any unprotected hydroxyl can potentially be acylated. Ensure appropriate side-chain protection is used if necessary.
Question 5: My peptide is showing signs of aggregation during synthesis. Can the presence of 3-iodo-L-tyrosine contribute to this?
Answer: Yes, iodination can increase the aggregation propensity of peptides.[9] The introduction of the iodine atom can enhance intermolecular interactions. Strategies to mitigate aggregation include:
-
Solvent Choice: Using more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts may help.[6]
-
Microwave Synthesis: Microwave heating can help disrupt aggregation and improve reaction kinetics.[6]
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation.[6]
Frequently Asked Questions (FAQs)
What is the primary cause of low coupling efficiency for this compound?
The main reason is the significant steric hindrance from the large iodine atom on the tyrosine ring, which impedes the formation of the peptide bond.
Which coupling reagent is generally considered the most effective for this amino acid?
While several potent reagents are effective, HATU is frequently cited as a superior choice for sterically hindered amino acids due to its high reactivity and ability to minimize racemization.[2][10] COMU is also a highly efficient and safer alternative to benzotriazole-based reagents.[11]
Is a protected version of this compound necessary?
While this compound is often used with its phenolic hydroxyl group unprotected, for particularly sensitive sequences or to eliminate the risk of O-acylation, using a side-chain protected version (e.g., with a tBu group) is advisable.
How can I monitor the completion of the coupling reaction?
The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling.[4]
Data Presentation
The following table summarizes a qualitative comparison of the performance of different coupling reagents for sterically hindered amino acids, which is applicable to this compound.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient, especially for hindered couplings; minimizes racemization.[2] | More expensive; based on potentially explosive HOAt. |
| HBTU | Uronium/Aminium Salt | High | Widely used and effective.[12] | Can be less effective than HATU for highly hindered residues. |
| COMU | Uronium/Aminium Salt | Very High | Efficiency comparable to HATU; safer as it's based on OxymaPure.[11] | Limited stability in solution. |
| PyBOP | Phosphonium Salt | High | Efficient coupling; avoids guanidinylation side reactions. | Generally less reactive than HATU. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Often requires longer reaction times and may be inefficient for highly hindered couplings. |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol describes a standard single coupling cycle using HATU as the activating agent.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Coupling: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (4-10 equivalents) to the activation mixture and vortex briefly. Immediately add this solution to the deprotected resin.[2]
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF and dichloromethane (DCM).
Protocol 2: Double Coupling Strategy
This protocol should be employed if the Kaiser test is positive after the initial coupling.
-
First Coupling: Follow steps 1-7 of Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.
-
Second Coupling Activation: Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1.
-
Second Coupling Reaction: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours at room temperature.
-
Monitoring: Perform a final Kaiser test to confirm completion.
-
Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM.[4]
Protocol 3: Microwave-Assisted Coupling
This protocol outlines a general procedure for microwave-assisted coupling. Specific parameters may need to be optimized based on the microwave synthesizer used.
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1 within the microwave reaction vessel. Microwave irradiation can also be used to accelerate the deprotection step (e.g., 3 minutes at 75°C).[6]
-
Reagent Preparation: Prepare a stock solution of this compound, an activator (e.g., HATU or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the amino acid, activator, and base to the reaction vessel.
-
Microwave Irradiation: Apply microwave irradiation. A typical condition for a hindered amino acid is 5 minutes at a controlled temperature (e.g., 75-90°C) with a maximum power of 25-30W.[2] For extremely difficult couplings, a double coupling cycle under microwave conditions may be necessary.[3]
-
Washing: Perform automated post-coupling washing cycles.
Visualizations
Caption: Workflow for coupling this compound with troubleshooting options.
Caption: Logical relationships in overcoming low coupling efficiency.
References
- 1. m.youtube.com [m.youtube.com]
- 2. New Developments in Microwave-Assisted Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-3-iodo-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-3-iodo-L-tyrosine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in SPPS?
The primary challenges are low coupling efficiency and the potential for side reactions. The bulky iodine atom on the tyrosine ring can cause steric hindrance, slowing down the coupling reaction.[1] Additionally, the phenolic hydroxyl group is typically unprotected in commercially available this compound, making it susceptible to undesired modifications.[2]
Q2: Is it necessary to protect the hydroxyl group of this compound?
While commercially available this compound is often used with an unprotected hydroxyl group, protecting it can minimize side reactions, especially for complex or lengthy peptide sequences.[1] For most standard applications, optimizing coupling conditions can be sufficient to achieve good results without protection.
Q3: What are the storage recommendations for this compound?
This compound powder should be stored at -20°C for long-term stability.[1] Due to its light sensitivity, it should be kept in a dark container.
Q4: Is deiodination a significant risk during SPPS with this compound?
While not extensively documented as a common side reaction during standard Fmoc-SPPS cycles, the stability of the carbon-iodine bond should be considered, particularly under prolonged exposure to certain reagents or harsh cleavage conditions. The risk of deiodination in vivo by deiodinase enzymes is a known phenomenon for iodinated compounds.[3]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test after coupling.
-
Mass spectrometry data shows a deletion sequence (peptide missing the 3-iodo-L-tyrosine residue).
-
Low yield of the final peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance: The iodine atom on the tyrosine ring physically obstructs the coupling reaction.[1] | Use a more potent coupling reagent: Switch to aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or HCTU, which are known to be effective for sterically hindered amino acids.[1][4] |
| Increase coupling time and temperature: Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight) and/or gently increase the temperature (e.g., to 30-40°C) to drive the reaction to completion. | |
| Double couple: Perform the coupling step twice before proceeding to the next Fmoc deprotection. | |
| Peptide Aggregation: The growing peptide chain on the resin is aggregating, preventing access of the activated amino acid.[5] | Modify synthesis conditions: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO). Sonication during coupling can also help break up aggregates.[5] |
| Use a different resin: A low-substitution resin or a resin with a more flexible linker (e.g., TentaGel) may improve synthesis efficiency.[5] |
Problem 2: Appearance of Side Products in HPLC/Mass Spectrometry
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry reveals unexpected masses corresponding to modifications of the 3-iodo-L-tyrosine residue.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acylation of the Phenolic Hydroxyl Group: The unprotected hydroxyl group can be acylated by the activated amino acid, leading to branched peptides.[1] | Optimize coupling conditions: Use a less reactive base or a coupling reagent that minimizes side reactions. The addition of an auxiliary nucleophile like HOBt or Oxyma can suppress O-acylation. |
| Use a protected this compound: For critical applications, consider using a derivative with a protected hydroxyl group (e.g., with a tBu or Bzl group), although this may require custom synthesis. | |
| Modification during Cleavage: The cleavage cocktail (e.g., TFA) can lead to side reactions with the iodinated ring. | Use scavengers in the cleavage cocktail: Include scavengers like triisopropylsilane (TIS) and water in the TFA cleavage cocktail to quench reactive species that could modify the iodotyrosine residue. For peptides containing other sensitive residues like Cys, Met, or Trp, specific scavengers such as 1,2-ethanedithiol (EDT) or 2,2'-(ethylenedioxy)diethanethiol (DODT) should be added.[6] |
Experimental Protocols
Protocol: Coupling of this compound using HATU
This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (negative Kaiser test) and the resin is well-swollen in DMF or NMP.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Drain the solvent from the peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and then dichloromethane, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Cost | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 15-45 min | High | Very high efficiency, low racemization, effective for difficult sequences.[4][7] | High cost. |
| HBTU | Aminium/Uronium Salt | 20-60 min | Medium | Good efficiency, widely used.[4] | Can be less effective than HATU for extremely difficult couplings. |
| HCTU | Aminium/Uronium Salt | 15-45 min | Medium | High efficiency comparable to HATU, more cost-effective.[4][8] | |
| PyBOP | Phosphonium Salt | 30-120 min | High | Good efficiency. | Can be less effective than aminium salts for some sequences. |
| DIC/HOBt or DIC/Oxyma | Carbodiimide/Additive | 60-180 min | Low | Cost-effective. | Slower reaction times, may be less efficient for sterically hindered residues. |
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: General workflow for incorporating this compound in SPPS.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
Fmoc-3-iodo-L-tyrosine Deprotection: Technical Support Center
Welcome to the Technical Support Center for Fmoc-3-iodo-L-tyrosine deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding challenges encountered during the deprotection of this compound in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of a peptide containing 3-iodo-L-tyrosine?
The standard and most widely used method for Fmoc deprotection in solid-phase peptide synthesis is treatment with 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This protocol is generally applicable to peptides containing 3-iodo-L-tyrosine. A typical procedure involves treating the resin-bound peptide with the 20% piperidine/DMF solution for a short period (e.g., 3 minutes), followed by a longer treatment (e.g., 15-20 minutes) to ensure complete removal of the Fmoc group.[1]
Q2: Is a side-chain protecting group necessary for this compound during SPPS?
This compound is often commercially available and used without a side-chain protecting group for its phenolic hydroxyl group.[2] While this simplifies the purchasing process, it introduces a significant risk of side reactions, most notably O-acylation of the unprotected hydroxyl group during the subsequent amino acid coupling step. This can lead to the formation of branched peptides and other impurities that are difficult to separate from the desired product, resulting in lower yields and purity.
Q3: What are the potential side reactions during the Fmoc deprotection of 3-iodo-L-tyrosine?
Several side reactions can occur:
-
Incomplete Deprotection: The bulky iodine atom on the tyrosine ring can contribute to steric hindrance, potentially impeding the access of the piperidine base to the Fmoc group.[3][4] This can be exacerbated by peptide aggregation on the solid support. Incomplete deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[4]
-
O-acylation: If the hydroxyl group of 3-iodo-L-tyrosine is unprotected, it can be acylated during the coupling of the next amino acid, leading to the formation of branched peptide impurities.
-
Deiodination: While not extensively documented as a common side reaction under standard Fmoc deprotection conditions, the carbon-iodine bond on an aromatic ring can be susceptible to cleavage under certain basic or reductive conditions. The use of strong bases or extended deprotection times could theoretically increase the risk of deiodination, leading to the incorporation of tyrosine instead of 3-iodotyrosine.
-
General SPPS Side Reactions: Other common side reactions in Fmoc-SPPS, such as aspartimide formation (if an aspartic acid residue is present) and diketopiperazine formation (at the dipeptide stage), can also occur.
Q4: How can I monitor the completeness of the Fmoc deprotection?
A common method to monitor Fmoc deprotection is by UV-Vis spectrophotometry.[5] The dibenzofulvene (DBF)-piperidine adduct, which is formed upon the removal of the Fmoc group, has a characteristic UV absorbance at approximately 301 nm.[5] By collecting the filtrate from the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion.[5] A qualitative Kaiser test can also be performed on a few resin beads to detect the presence of free primary amines, indicating successful deprotection.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Fmoc deprotection of 3-iodo-L-tyrosine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Presence of deletion sequences in final product) | 1. Steric Hindrance: The bulky iodine atom and/or peptide aggregation is preventing complete access of the deprotection reagent.[3][4] 2. Suboptimal Reagent/Conditions: The piperidine solution is degraded, or the deprotection time is insufficient. | 1. Increase Deprotection Time/Repeats: Extend the second deprotection step to 30 minutes or perform an additional deprotection step. 2. Use a Stronger Base: Consider using a more potent deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. Use with caution as DBU is a non-nucleophilic base and can promote other side reactions. 3. Optimize Reaction Conditions: Ensure the use of fresh, high-purity 20% piperidine in DMF. |
| Presence of Branched Peptides (O-acylation) | Unprotected Hydroxyl Group: The phenolic hydroxyl group of 3-iodo-L-tyrosine is reacting during the coupling step. | 1. Use a Side-Chain Protected Amino Acid: If possible, use this compound with a side-chain protecting group (e.g., tBu). 2. Optimize Coupling Conditions: If using the unprotected form, use a shorter coupling time and carefully control the amount of activating agent to minimize O-acylation. |
| Loss of Iodine (Deiodination) | Harsh Basic Conditions: Extended exposure to strong bases may lead to cleavage of the carbon-iodine bond. | 1. Use Milder Deprotection Conditions: If deiodination is suspected, consider using a milder base such as 50% morpholine in DMF, although this will require longer reaction times.[6] 2. Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal to reduce the exposure of the iodinated residue to the basic conditions. |
| Poor Solubility of this compound | The modified amino acid may have different solubility characteristics compared to standard amino acids. | Ensure complete dissolution of the amino acid in the coupling solvent before adding it to the resin. Sonication may be helpful. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a standard manual Fmoc deprotection step for a peptide containing 3-iodo-L-tyrosine.
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF (prepare fresh daily)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
First Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 20 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for sequences prone to aggregation or when incomplete deprotection is observed with the standard protocol.
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF. Add the DBU/piperidine/DMF solution to the resin and agitate for 2-5 minutes. Perform a second treatment for 5-10 minutes if necessary.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7-10 times) to completely remove all traces of DBU and piperidine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Visualizations
Experimental Workflow for Fmoc Deprotection and Monitoring
Caption: Workflow for a standard Fmoc deprotection cycle and monitoring.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
Strategies to improve solubility of peptides containing 3-iodo-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with peptides containing 3-iodo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 3-iodo-L-tyrosine often difficult to dissolve?
A1: The poor solubility of peptides containing 3-iodo-L-tyrosine stems from several factors:
-
Increased Hydrophobicity: The large, non-polar iodine atom on the tyrosine ring significantly increases the hydrophobicity of the amino acid residue. This can lead to an overall increase in the hydrophobicity of the peptide, making it less soluble in aqueous solutions.[1][2]
-
Peptide Aggregation: The presence of 3-iodo-L-tyrosine can promote peptide aggregation.[1][3] The bulky iodinated side chains can interact with each other and other hydrophobic residues, leading to the formation of insoluble β-sheet structures.[3]
-
pH-Dependent Solubility: Like many peptides, the solubility of those containing 3-iodo-L-tyrosine is highly dependent on pH. Solubility is often lowest near the peptide's isoelectric point (pI), where the net charge is zero.[4] Iodination can shift the pI of a peptide, further complicating solubility predictions.[4]
Q2: What are the general solubility characteristics of the 3-iodo-L-tyrosine amino acid itself?
A2: The free amino acid 3-iodo-L-tyrosine has low solubility in aqueous solutions at neutral pH.[5] Its solubility is highly pH-dependent, increasing significantly in acidic conditions (pH < 2) or alkaline conditions (pH > 9).[5] For example, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.15 mg/mL.[5] While this provides a baseline, the solubility of a peptide containing this residue will be influenced by the entire amino acid sequence.
Q3: How does iodination affect the overall solubility of a peptide?
A3: Studies on peptide hormones like insulin and glucagon have shown that iodination generally decreases their solubility in aqueous solutions, particularly near their isoelectric point.[4] The extent of this decrease often correlates with the degree of iodination.[4]
Troubleshooting Guide: Improving Peptide Solubility
Problem: My peptide containing 3-iodo-L-tyrosine will not dissolve in aqueous buffer (e.g., PBS, Tris).
This is a common issue due to the hydrophobic nature of the 3-iodo-L-tyrosine residue. Here are a series of strategies to try, starting with the simplest and progressing to more complex methods.
Caption: Stepwise workflow for troubleshooting peptide solubility.
Solution 1: pH Adjustment
The net charge of a peptide influences its interaction with the solvent. By adjusting the pH away from the peptide's isoelectric point (pI), you can increase its net charge and improve solubility.
-
For peptides with a net positive charge (basic peptides): Try dissolving in a dilute acidic solution, such as 10% acetic acid.[6]
-
For peptides with a net negative charge (acidic peptides): Try dissolving in a dilute basic solution, such as 0.1 M ammonium bicarbonate.[7]
| Strategy | Recommended Reagents | Considerations |
| Increase Net Positive Charge | 10-30% Acetic Acid, Dilute HCl | Ensure final pH is compatible with your assay. |
| Increase Net Negative Charge | 0.1 M Ammonium Bicarbonate, Dilute NaOH | Avoid for peptides with free cysteines, as high pH can promote disulfide bond formation.[8] |
Experimental Protocol: pH Adjustment for a 1 mg/mL Peptide Solution
-
Weigh out 1 mg of your lyophilized peptide.
-
Add 50 µL of sterile, deionized water and vortex.
-
If the peptide is not dissolved, add 10 µL of 10% acetic acid (for a basic peptide) or 0.1 M ammonium bicarbonate (for an acidic peptide).
-
Vortex the solution. If it remains insoluble, continue adding the acidic or basic solution dropwise until the peptide dissolves.
-
Once dissolved, add your aqueous buffer to the desired final volume.
-
Check the final pH and adjust if necessary for your experiment.
Solution 2: Use of Organic Co-solvents
For highly hydrophobic peptides, organic co-solvents can be effective. These solvents disrupt the hydrophobic interactions that lead to aggregation.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and isopropanol are commonly used.[6]
-
Procedure: First, dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add the aqueous buffer to the peptide solution with constant vortexing.[8] This prevents the peptide from precipitating out of solution.
-
Caution: Be mindful of the final concentration of the organic solvent, as it may interfere with biological assays. For cell-based assays, the final DMSO concentration should typically be below 1%.[6]
| Co-solvent | Typical Starting Volume | Notes |
| DMSO | 10-50 µL | May oxidize peptides containing methionine or free cysteine.[7] |
| DMF | 10-50 µL | A good alternative to DMSO. |
| Acetonitrile | 10-50 µL | Can be removed by lyophilization. |
Solution 3: Chemical Modifications to Enhance Solubility
If the above methods are unsuccessful or incompatible with your experimental design, consider chemical modifications of the peptide.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the solubility and in vivo half-life of peptides.[9][10] PEG is a hydrophilic polymer that can shield the hydrophobic regions of the peptide.[10]
-
Amino Acid Substitution: If possible during peptide design, replacing hydrophobic amino acids with more hydrophilic ones can improve solubility.
-
Addition of Solubility-Enhancing Tags: Fusing the peptide with a highly charged or hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) can significantly improve its solubility.
Experimental Protocol: General N-terminal PEGylation
This is a general protocol and may require optimization for your specific peptide.
-
Dissolve the Peptide: Dissolve the peptide containing 3-iodo-L-tyrosine in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Activate PEG: Use a commercially available activated PEG derivative (e.g., mPEG-NHS ester for reaction with primary amines like the N-terminus or lysine side chains).
-
Reaction: Add the activated PEG to the peptide solution at a molar excess (e.g., 2-5 fold). Allow the reaction to proceed at room temperature or 4°C for several hours to overnight.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purification: Purify the PEGylated peptide using techniques such as reverse-phase HPLC or size-exclusion chromatography.
Caption: General workflow for N-terminal PEGylation of a peptide.
Analytical Methods for Solubility Assessment
Turbidimetric Solubility Assay
A rapid method to determine the solubility of a peptide in various solvents.
Experimental Protocol: Turbidimetric Solubility Assay
-
Prepare a high-concentration stock solution of the peptide in a solvent where it is highly soluble (e.g., DMSO).
-
In a multi-well plate, perform serial dilutions of the peptide stock solution into the aqueous buffers of interest.
-
Allow the plate to equilibrate at a controlled temperature.
-
Measure the absorbance (turbidity) of each well at a wavelength where the peptide does not absorb (e.g., 600 nm).
-
The concentration at which a significant increase in turbidity is observed corresponds to the solubility limit.
Reverse-Phase HPLC (RP-HPLC)
Can be used to quantify the amount of soluble peptide after attempting to dissolve a known amount in a specific volume of solvent.
Experimental Protocol: RP-HPLC for Solubility Quantification
-
Prepare a saturated solution of the peptide by adding an excess amount to a known volume of the desired solvent.
-
Equilibrate the solution for a set period (e.g., 24 hours) with agitation.
-
Centrifuge the solution to pellet any undissolved peptide.
-
Carefully remove the supernatant and filter it through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto an RP-HPLC system.
-
Quantify the peptide concentration by comparing the peak area to a standard curve of the peptide.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. bachem.com [bachem.com]
- 10. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing HPLC Purification of Peptides with Fmoc-3-iodo-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of synthetic peptides containing Fmoc-3-iodo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence HPLC purification?
A1: this compound is a modified amino acid with distinct characteristics that affect the behavior of peptides containing it during HPLC purification. The presence of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group significantly increases the overall hydrophobicity of the peptide.[1][2] The iodine atom further adds to the molecular weight and can alter the peptide's interaction with the stationary phase.[1][2] These factors typically lead to longer retention times on reversed-phase columns compared to peptides without this modification.
Q2: Which HPLC column is most suitable for purifying peptides containing this compound?
A2: A reversed-phase C18 column is the standard and most effective choice for purifying peptides of this nature.[3] Given the potential for increased size and hydrophobicity, a column with a wider pore size (300 Å) is often recommended over the standard 100-120 Å used for small molecules.[4] This larger pore size can improve peak shape and recovery for bigger peptides.[4]
Q3: What is the recommended mobile phase for this type of peptide purification?
A3: The most common mobile phase for reversed-phase peptide purification consists of two solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[3][5]
TFA acts as an ion-pairing agent, which helps to improve peak shape and resolution.[5] The purification is typically achieved by applying a gradient with an increasing concentration of Solvent B.[3][5]
Q4: How can I improve the solubility of my crude peptide containing this compound before injection?
A4: Peptides containing hydrophobic residues can have poor solubility in aqueous solutions. To improve solubility, you can try dissolving the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase.[6][7] It is crucial to ensure the final injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Broadening or Tailing)
Q: My peptide peak is broad and shows significant tailing. What could be the cause and how can I fix it?
A: Poor peak shape is a common issue in peptide purification and can be caused by several factors. Here are the primary causes and their solutions:
| Possible Cause | Solution |
| Secondary Interactions | Secondary ionic interactions between the peptide and the silica backbone of the column can cause peak tailing. Using a mobile phase with an ion-pairing agent like 0.1% TFA is crucial to minimize these interactions.[5] |
| Peptide Aggregation | Hydrophobic peptides can aggregate, leading to broad peaks. Try increasing the column temperature (e.g., to 40-60°C) to disrupt aggregation and improve peak shape.[4][9][10] Adding a small amount of an organic modifier like isopropanol to the mobile phase can also help.[11] |
| Sub-optimal Gradient | A steep gradient may not allow for sufficient interaction between the peptide and the stationary phase, resulting in broad peaks.[12] After an initial scouting run, use a shallower gradient around the elution point of your peptide. |
| Column Overload | Injecting too much sample can lead to peak distortion.[13] Reduce the sample load and re-inject. |
Issue 2: Low Recovery of the Purified Peptide
Q: I'm experiencing a very low yield of my peptide after purification. What are the potential reasons?
A: Low recovery is a frequent challenge, especially with hydrophobic peptides. Consider the following causes and solutions:
| Possible Cause | Solution |
| Poor Solubility | The peptide may not be fully dissolved in the injection solvent or could be precipitating on the column. Ensure complete dissolution before injection, potentially using a small amount of DMSO.[6][7] Using a higher organic content in the sample solvent can also improve recovery for hydrophobic peptides.[14] |
| Irreversible Adsorption | The peptide might be irreversibly binding to the column or other parts of the HPLC system. Elevating the column temperature can sometimes reduce adsorption and improve recovery.[10] If the problem persists, consider trying a different brand of C18 column. |
| Peptide Instability | The peptide may be degrading during the purification process. Ensure the mobile phase is freshly prepared and consider the pH stability of your peptide. |
Issue 3: Co-elution of Impurities
Q: I'm having trouble separating my target peptide from closely eluting impurities. How can I improve the resolution?
A: Achieving high purity often requires fine-tuning the separation conditions.
| Possible Cause | Solution |
| Insufficient Separation | The primary tool to improve resolution is to optimize the gradient slope. A shallower gradient increases the separation time between peaks.[12] |
| Similar Hydrophobicity of Impurities | If impurities have very similar hydrophobicities to the target peptide, altering the selectivity of the separation is necessary. Changing the column temperature can alter selectivity.[4][9] You can also try a different organic modifier in the mobile phase, such as methanol instead of acetonitrile, or use a different stationary phase (e.g., a C8 column). |
| Presence of Deletion or Truncated Sequences | Incomplete reactions during peptide synthesis can lead to impurities that are very similar to the target peptide.[15] Optimizing the gradient and potentially using a high-resolution column are key to separating these. |
Experimental Protocols
Recommended Starting Protocol for HPLC Purification
This protocol provides a robust starting point for the purification of a peptide containing this compound.
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of DMSO.
- Dilute the dissolved peptide with Solvent A (0.1% TFA in water) to the desired injection concentration. Ensure the final concentration of DMSO is low (ideally <5%).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, 5 µm, 300 Å | Wide-pore columns are suitable for larger, hydrophobic peptides, improving peak shape and recovery.[4] |
| Mobile Phase A | 0.1% TFA in Water | Standard aqueous mobile phase for peptide purification.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic mobile phase for eluting peptides.[5] |
| Flow Rate | 1.0 mL/min (for analytical scale) | A typical starting flow rate for a standard analytical column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and recovery.[4][10] |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the tyrosine residue.[16] |
| Injection Volume | 20-100 µL | Dependent on column size and sample concentration. |
3. Gradient Elution (Scouting Run):
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
4. Gradient Optimization:
After the initial scouting run, identify the percentage of Mobile Phase B at which your peptide elutes. Design a shallower gradient around this point to improve resolution. For example, if the peptide elutes at 40% B, a new gradient could be:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 5 | 20 |
| 35 | 60 |
| 40 | 95 |
| 45 | 95 |
| 46 | 20 |
| 55 | 20 |
Visualizations
General Peptide Purification Workflow
Caption: A typical workflow for the purification of synthetic peptides using HPLC.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree to troubleshoot and resolve poor peak shape in peptide HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. ymcamerica.com [ymcamerica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: On-Resin Aggregation Issues with 3-iodo-L-tyrosine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering on-resin aggregation issues during the synthesis of peptides containing 3-iodo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is 3-iodo-L-tyrosine and why is it used in peptide synthesis?
3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine with an iodine atom attached to the 3rd position of the phenyl ring. It is incorporated into peptides for various applications, including:
-
Radio-iodination: The iodine atom serves as a site for introducing radioactive isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in molecular imaging techniques like SPECT and PET.
-
Structural Biology: The heavy iodine atom can aid in X-ray crystallography for phase determination.
-
Modified Peptide Properties: The introduction of iodine can influence peptide conformation, receptor binding affinity, and enzymatic stability.
Q2: What causes on-resin aggregation during the synthesis of peptides containing 3-iodo-L-tyrosine?
On-resin aggregation during the synthesis of 3-iodo-L-tyrosine-containing peptides is primarily caused by a combination of factors:
-
Increased Hydrophobicity and Aromatic Interactions: The bulky, hydrophobic iodine atom on the tyrosine ring can enhance intermolecular π-π stacking and hydrophobic interactions between peptide chains, leading to aggregation. Studies have shown that iodination can increase the degree of aromatic residue-driven aggregation of peptides.[1][2]
-
Steric Hindrance: The large iodine atom can cause steric hindrance, leading to slower and less efficient coupling reactions. This incomplete coupling can result in deletion sequences, which can further contribute to aggregation.
-
Secondary Structure Formation: Like other difficult sequences, peptides containing 3-iodo-L-tyrosine can be prone to forming stable secondary structures, such as β-sheets, on the solid support. These structures are stabilized by inter-chain hydrogen bonding and can make the N-terminus of the growing peptide chain inaccessible for subsequent coupling reactions.[3]
Q3: What are the common signs of on-resin aggregation?
Several signs can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[3]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, Fmoc deprotection may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together.
-
Low Yield: A significantly lower than expected yield of the final cleaved peptide is a strong indicator of aggregation-related problems during synthesis.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Positive Kaiser Test when Incorporating 3-iodo-L-tyrosine or the Subsequent Amino Acid.
This is a common issue stemming from steric hindrance and early-onset aggregation.
Troubleshooting Workflow
Caption: Troubleshooting low coupling efficiency.
Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more potent activating agents known to be effective for sterically hindered amino acids.
Coupling Reagent Key Considerations HATU/HBTU Highly efficient aminium-based reagents. Often the first choice for difficult couplings.[4] PyBOP/PyAOP Phosphonium-based reagents, also very effective. PyAOP is a derivative of PyBOP with enhanced reactivity.[5] COMU A newer generation uronium salt with coupling efficiencies comparable to HATU.[5] -
Change Solvent System: The choice of solvent can significantly impact resin swelling and peptide chain solvation.
Solvent Recommendation NMP (N-Methyl-2-pyrrolidone) Generally superior to DMF in solvating growing peptide chains and disrupting aggregates.[6] DMF/NMP Mixture A 1:1 mixture can sometimes provide a synergistic effect. "Magic Mixture" A combination of DCM, DMF, and NMP (1:1:1) can be effective in solubilizing aggregated sequences. -
Perform Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents can help drive the reaction to completion.
-
Incorporate Aggregation Disrupting Strategies: If the issue persists, it is likely due to significant on-resin aggregation.
Issue 2: Resin Clumping and Poor Swelling After Several Coupling Cycles Post 3-iodo-L-tyrosine Incorporation.
This indicates the formation of strong inter-chain hydrogen bonds and hydrophobic collapse of the peptide-resin matrix.
Troubleshooting Workflow
Caption: Troubleshooting resin clumping and poor swelling.
Solutions:
-
Use of Chaotropic Salts: These salts disrupt hydrogen bonds and ordered secondary structures.
-
Incorporate Pseudoproline Dipeptides: These building blocks introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[9][10][11][12]
-
Strategy: If your sequence contains a Ser or Thr residue within 5-6 amino acids of the 3-iodo-L-tyrosine, consider replacing the Xaa-Ser/Thr dipeptide with a corresponding Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.[10]
-
-
Elevated Temperature/Microwave Synthesis: Increasing the temperature can provide the necessary energy to break up aggregates and improve reaction kinetics. Microwave peptide synthesizers are particularly effective at this.[3]
-
Sonication: Gentle sonication of the reaction vessel in a water bath for short periods can help to physically break up resin clumps.[3]
Experimental Protocols
Protocol 1: Difficult Coupling of an Amino Acid Following 3-iodo-L-tyrosine
This protocol outlines a robust method for coupling an amino acid when aggregation is suspected after the incorporation of 3-iodo-L-tyrosine.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in NMP.
-
Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Drain the DMF from the deprotected resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50°C.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the reaction mixture and repeat steps 2 and 3 (double coupling).
-
If the test is negative, wash the resin thoroughly with NMP (3 x 1 min) and DCM (3 x 1 min).
-
Protocol 2: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.
-
Fmoc Deprotection:
-
Perform the standard Fmoc deprotection protocol and wash the resin with DMF.
-
-
Chaotropic Wash:
-
Wash the peptide-resin twice with a solution of 0.4 M LiCl in DMF for 1 minute each time.[8]
-
-
DMF Wash:
-
Thoroughly wash the resin with DMF (at least 5 x 1 min) to completely remove the chaotropic salt.
-
-
Coupling:
-
Proceed with the standard amino acid coupling protocol (e.g., Protocol 1). The improved solvation should allow for more efficient coupling.
-
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. bachem.com [bachem.com]
Technical Support Center: Fmoc-3-iodo-L-tyrosine & Diketopiperazine Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using Fmoc-3-iodo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of solid-phase peptide synthesis?
A1: Diketopiperazine formation is a common side reaction in SPPS where the N-terminal amino group of a resin-bound dipeptide attacks the ester bond linking the C-terminal amino acid to the solid support. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring, the diketopiperazine. This results in a truncated peptide and reduced overall yield.[1]
Q2: Why is DKP formation a particular concern when using certain amino acids?
A2: DKP formation is highly sequence-dependent.[2][3] Sequences containing proline at the second position from the resin (e.g., Xaa-Pro-resin) are especially susceptible.[1][4] Other residues that can promote this side reaction include other secondary amino acids. While less common, sequences with other amino acids, including the bulky aromatic this compound, can also be prone to DKP formation, particularly when certain resins and reaction conditions are employed.
Q3: How does the choice of resin affect DKP formation?
A3: The type of resin and its linker are critical factors. Resins that form an ester linkage with the first amino acid, such as Wang and other p-alkoxybenzyl ester resins, are susceptible to DKP formation.[1][4] Sterically hindered resins, like 2-chlorotrityl chloride (2-CTC) resin, can physically obstruct the intramolecular cyclization, thereby reducing the likelihood of DKP formation.[5][6]
Q4: What is the role of the Fmoc deprotection step in DKP formation?
A4: The Fmoc deprotection step is a critical point for DKP formation.[4][7] The basic conditions required to remove the Fmoc protecting group, typically 20% piperidine in DMF, create a free N-terminal amine which acts as the nucleophile for the intramolecular attack on the resin linker.[1] The basicity of the deprotection solution can catalyze this side reaction.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to DKP formation when using this compound.
Issue 1: Significantly low yield of the final peptide, with the major impurity identified as the diketopiperazine of the first two amino acids.
-
Possible Cause: The dipeptide sequence, potentially involving 3-iodo-L-tyrosine, is highly prone to cyclization under your current synthesis conditions. Standard Fmoc deprotection conditions (20% piperidine in DMF) are likely promoting the DKP formation.[1]
-
Recommended Solutions:
-
Modify Deprotection Conditions: Switch to a milder deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[2][3][5]
-
Change Resin Type: If using a Wang or similar resin, switch to a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group will suppress the intramolecular cyclization.[5]
-
Lower the Temperature: Perform the Fmoc deprotection of the second amino acid at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the cyclization side reaction.[4]
-
Issue 2: Presence of deletion sequences where the first two amino acids are missing.
-
Possible Cause: After DKP formation and cleavage of the dipeptide, the subsequent amino acid may couple to the hydroxyl group left on the resin, leading to a peptide sequence lacking the initial two residues.
-
Recommended Solutions:
-
Immediate Coupling: After the Fmoc deprotection of the second amino acid, proceed immediately to the coupling of the third amino acid. Minimizing the time the free N-terminal amine is exposed reduces the opportunity for cyclization.[5]
-
Use of Additives: The inclusion of additives like Oxyma Pure in the coupling step can enhance reaction rates and may help to outcompete the DKP formation.[8]
-
Data Summary
The following table summarizes key factors influencing diketopiperazine formation and the recommended strategies to minimize it.
| Factor | Influence on DKP Formation | Recommended Mitigation Strategy |
| Peptide Sequence | Proline at the second position significantly increases DKP formation.[1][4] Other sequences can also be susceptible. | Use of dipeptides to skip sensitive intermediates can be a strategy.[4] |
| Resin Type | p-Alkoxybenzyl ester resins (e.g., Wang resin) are prone to DKP formation.[1][4] | Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin.[5][6] |
| Fmoc Deprotection | Standard 20% piperidine in DMF is a strong catalyst for DKP formation.[1] | Employ milder deprotection conditions, such as 2% DBU / 5% piperazine in NMP.[2][3][5] |
| Temperature | Higher temperatures accelerate the rate of DKP formation.[4] | Conduct the critical deprotection step at a reduced temperature (e.g., 0-5 °C).[4] |
| Reaction Time | Longer exposure of the free N-terminal dipeptide to basic conditions increases DKP formation. | Proceed to the next coupling step immediately after deprotection and washing.[5] |
Experimental Protocols
Protocol 1: Minimized DKP Formation during Fmoc Deprotection
This protocol is designed for sequences identified as being at high risk for diketopiperazine formation.
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Initial Wash: Wash the resin three times with NMP.
-
First Deprotection: Add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP to the resin. Agitate for 5 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 2% DBU / 5% piperazine in NMP solution and agitate for an additional 10 minutes.
-
Thorough Washing: Drain the deprotection solution and wash the resin a minimum of five times with NMP to ensure complete removal of DBU and piperazine.[1][5]
-
Proceed Immediately: Proceed without delay to the coupling of the third amino acid.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation during SPPS.
Caption: Troubleshooting workflow for minimizing DKP formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TFA Cleavage of Peptides with Iodotyrosine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iodotyrosine-containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the trifluoroacetic acid (TFA) cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when performing TFA cleavage on peptides containing iodotyrosine?
The main concerns during TFA cleavage of peptides containing iodotyrosine are preventing modification of the iodotyrosine residue and other sensitive amino acids in the sequence.[1][2] While tyrosine itself is susceptible to alkylation by carbocations generated during cleavage, the presence of an iodine atom on the aromatic ring introduces further considerations.[3][4] A key potential side reaction is de-iodination, the loss of the iodine atom from the tyrosine residue, under strong acidic conditions. Additionally, the electron-rich iodinated aromatic ring can be a target for electrophilic attack by carbocations liberated from protecting groups and the resin linker.[3]
Q2: What is the role of scavengers in the TFA cleavage of iodotyrosine-containing peptides?
Scavengers are essential nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "quench" highly reactive carbocations generated during the removal of protecting groups (e.g., t-butyl, trityl) and cleavage from the resin.[1][3] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues like iodotyrosine, tryptophan, methionine, and cysteine.[1][2] The appropriate choice of scavengers is critical to minimize side reactions and ensure the integrity of the final peptide product.[1]
Q3: Is de-iodination a significant risk during standard TFA cleavage?
While extensive studies on the stability of iodotyrosine during standard TFA cleavage are limited, some evidence suggests that iodinated amino acids can be sensitive to acidic conditions. For instance, acid hydrolysis, a harsher procedure than TFA cleavage, has been shown to cause the breakdown of iodotyrosine.[5] Therefore, minimizing cleavage time and using an effective scavenger cocktail are prudent measures to reduce the risk of de-iodination. It is recommended to perform a small-scale trial cleavage and analyze the product by mass spectrometry to assess the stability of the iodotyrosine residue under your specific conditions.
Q4: Which scavengers are recommended for peptides containing iodotyrosine?
While there is no universally acclaimed scavenger cocktail specifically for iodotyrosine-containing peptides, a good starting point is to use cocktails known to be effective for other sensitive aromatic amino acids like tyrosine and tryptophan. The choice of scavenger will also depend on the other amino acid residues present in your peptide.[1]
-
For peptides containing only iodotyrosine as a sensitive residue: A common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS is a potent scavenger of carbocations.[6]
-
For peptides containing iodotyrosine along with other sensitive residues (e.g., Cys, Met, Trp): A more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[1][2] This comprehensive mixture provides protection against a wide range of side reactions.[2] Thioanisole and EDT are particularly effective in protecting sulfur-containing residues and the indole ring of tryptophan.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows a peak corresponding to the de-iodinated peptide (loss of ~126 Da). | The carbon-iodine bond may be labile under the TFA cleavage conditions. This can be exacerbated by prolonged cleavage times or the absence of effective scavengers. | 1. Reduce cleavage time: Perform a time-course experiment (e.g., 1, 2, and 4 hours) to determine the minimum time required for complete deprotection and cleavage. 2. Optimize scavenger cocktail: If using a simple TIS-based cocktail, consider switching to a more robust one like Reagent K, which contains additional scavengers like thioanisole and EDT that may offer better protection.[1][2] 3. Lower cleavage temperature: Perform the cleavage at a lower temperature (e.g., 4°C) to reduce the rate of potential side reactions. |
| Mass spectrometry shows unexpected adducts on the iodotyrosine residue (e.g., +56 Da for t-butyl). | Cationic species generated from protecting groups (e.g., t-butyl cations) are alkylating the electron-rich iodinated aromatic ring. This indicates insufficient scavenging. | 1. Increase scavenger concentration: A higher concentration of scavengers like TIS or the use of a multi-component cocktail can more effectively trap carbocations. 2. Use a more effective scavenger: For t-butyl cation scavenging, TIS is highly effective.[6] Ensure your TIS is fresh and of high quality. 3. Consider alternative protecting groups: If alkylation is a persistent issue, using protecting groups that generate less reactive carbocations during synthesis may be an option. |
| Low cleavage yield. | Incomplete cleavage from the resin or precipitation issues. | 1. Extend cleavage time: While minimizing time is important to prevent side reactions, insufficient time will lead to low yield. Optimization is key. 2. Ensure fresh reagents: Use high-quality, fresh TFA and scavengers. Degraded reagents can lead to incomplete cleavage. 3. Optimize precipitation: If the peptide is not precipitating well in cold ether, try increasing the volume of ether or using a different non-polar solvent.[7] |
| Presence of other side products (e.g., oxidation of Met, alkylation of Trp). | The chosen scavenger cocktail is not suitable for protecting other sensitive residues in the peptide sequence. | 1. Select a cocktail based on all sensitive residues: If your peptide contains Met or Cys, include a reducing scavenger like EDT.[1] If it contains Trp, scavengers like TIS and thioanisole are beneficial.[1] 2. Use a universal cocktail: Reagent K is designed to protect a wide variety of sensitive amino acids and is a good choice for complex peptides.[1][2] |
Data Presentation: Scavenger Cocktail Performance
The following table summarizes the general effectiveness of common scavenger cocktails in preventing side reactions for sensitive amino acids. While specific quantitative data for iodotyrosine is limited in the literature, the performance with tyrosine and other aromatic residues provides a useful guide.
| Scavenger Cocktail | Composition (v/v) | Target Residues & Side Reactions | Expected Purity (General Peptides) |
| TFA/H₂O | 95:5 | Basic deprotection; offers minimal protection against alkylation. | Low to Moderate |
| TFA/TIS/H₂O | 95:2.5:2.5 | Good for scavenging t-butyl cations, protecting Trp and Tyr from alkylation.[6] | High |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[8] | Moderate to High |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust, all-purpose cocktail for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[1][2] | Very High |
Note: Expected purity is an estimate and can vary significantly based on the peptide sequence, length, and other residues present.
Experimental Protocols
Protocol 1: Standard TFA Cleavage of an Iodotyrosine-Containing Peptide
This protocol is suitable for peptides where iodotyrosine is the primary sensitive residue.
-
Resin Preparation:
-
Following solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF.
-
Dry the resin under high vacuum for at least 2 hours.
-
-
Cleavage Cocktail Preparation (TFA/TIS/H₂O):
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh immediately before use.
-
For 100 mg of resin, prepare 2 mL of the cocktail by combining:
-
1.9 mL Trifluoroacetic acid (TFA)
-
0.05 mL Triisopropylsilane (TIS)
-
0.05 mL Deionized water
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. A trial cleavage with shorter and longer time points is recommended to optimize for your specific peptide.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[9]
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[9]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[9]
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.[3]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
-
Protocol 2: Robust TFA Cleavage using Reagent K
This protocol is recommended for peptides containing iodotyrosine in addition to other sensitive residues like Cysteine, Methionine, or Tryptophan.
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a well-ventilated fume hood, prepare Reagent K fresh immediately before use by combining the following in the specified ratios:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Follow step 3 from Protocol 1. A standard cleavage time of 2-3 hours is generally sufficient.
-
-
Peptide Precipitation and Isolation:
-
Follow step 4 from Protocol 1.
-
Visualization
Scavenger Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate scavenger cocktail for the TFA cleavage of your peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Incomplete deprotection of Fmoc group from 3-iodo-L-tyrosine
Topic: Incomplete Deprotection of Fmoc Group from 3-iodo-L-tyrosine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from 3-iodo-L-tyrosine during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting steps to diagnose and resolve these specific issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem?
Incomplete Fmoc deprotection is the failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1][2] This is a critical issue in SPPS because the persistent Fmoc group will block the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These truncated impurities are often difficult to separate from the desired peptide, resulting in significantly lower overall yield and purity.[1][2]
Q2: Why is 3-iodo-L-tyrosine particularly susceptible to incomplete Fmoc deprotection?
While not explicitly detailed in comparative studies, the challenges with 3-iodo-L-tyrosine can be attributed to a combination of factors:
-
Steric Hindrance: The bulky iodine atom on the phenyl ring of tyrosine increases the steric bulk around the N-terminus, potentially hindering the access of the deprotection reagent, typically piperidine, to the Fmoc group.[1] Bulky amino acid side chains are a known cause of incomplete deprotection.[1]
-
Electronic Effects: The electron-withdrawing nature of the iodine atom can influence the electronic environment of the entire amino acid residue, although the direct impact on the lability of the Fmoc group is not extensively documented in the provided search results.
-
Peptide Aggregation: Sequences containing large, hydrophobic residues like 3-iodo-L-tyrosine can be prone to aggregation and the formation of secondary structures (e.g., β-sheets) on the resin.[1][3] This aggregation can physically block reagents from reaching the reaction sites.[1]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test: This is a highly sensitive qualitative test for the presence of free primary amines.[4] A positive result (deep blue color) indicates successful Fmoc removal, while a yellow or colorless result suggests the Fmoc group is still attached.[4]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzylfulvene (DBF)-piperidine adduct in the deprotection solution.[4] This adduct has a characteristic absorbance maximum around 301 nm, and its concentration is proportional to the amount of Fmoc group removed.[1][4]
-
Mass Spectrometry (MS): Analysis of the final crude peptide by mass spectrometry can identify the presence of deletion sequences, which are a direct consequence of incomplete Fmoc deprotection in one or more cycles.[1]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of 3-iodo-L-tyrosine, follow this systematic troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Step 1: Verify the Deprotection Reagent
-
Issue: The deprotection solution, typically 20% piperidine in N,N-dimethylformamide (DMF), may be degraded or incorrectly prepared.[4]
-
Solution: Always use a freshly prepared deprotection solution from a high-quality source of piperidine.[4] Ensure the concentration is accurate.
Step 2: Optimize Deprotection Protocol
-
Issue: Standard deprotection times (e.g., 2 x 10 minutes) may be insufficient for sterically hindered residues like 3-iodo-L-tyrosine.
-
Solution:
-
Increase Deprotection Time: Extend the duration of the piperidine treatment. A second treatment of 5-10 minutes is often recommended for difficult couplings.[5]
-
Elevate Temperature: Gently warming the reaction vessel (e.g., to 40-50°C) can enhance deprotection efficiency and help disrupt peptide aggregation.[4]
-
Step 3: Consider Alternative Deprotection Reagents
-
Issue: Piperidine may not be a strong enough base to efficiently deprotect highly hindered N-termini.
-
Solution: Employ a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][6] A common alternative cocktail is 2% DBU in DMF.[4] Other alternatives to piperidine include 4-methylpiperidine and piperazine.[5][7]
| Deprotection Reagent | Typical Concentration | Key Characteristics |
| Piperidine | 20% in DMF | Standard, widely used reagent.[6] |
| 4-Methylpiperidine | 20% in DMF | As effective as piperidine; not a controlled substance.[4] |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | Effective alternative, may require ethanol for solubility.[7] |
| DBU | 2% in DMF | Stronger, non-nucleophilic base; effective for very difficult sequences.[4][6] Often used with a scavenger. |
Step 4: Address Peptide Aggregation
-
Issue: The growing peptide chain may be aggregating on the resin, preventing reagent access.[1]
-
Solution:
-
Improve Resin Swelling: Ensure the resin is adequately swelled in a suitable solvent like DMF for at least 30-60 minutes before the first deprotection step.[1][8]
-
Use Chaotropic Agents: In severe cases, the addition of chaotropic agents to the deprotection solution can help to disrupt secondary structures.
-
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.[9]
-
Main Deprotection: Drain the deprotection solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for 15-20 minutes.[8][10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[5][8]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Enhanced Fmoc Deprotection using DBU
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% DBU in DMF. Agitate for 2-5 minutes. Repeat if necessary.
-
Washing: Drain the DBU solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the DBU.[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Kaiser Test Protocol
The Kaiser test is a sensitive method for detecting primary amines.[4]
-
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: Ninhydrin in ethanol.
-
Solution C: Phenol in ethanol.
-
-
Procedure:
-
Take a small sample of the peptide-resin beads.
-
Add a few drops of each of the three Kaiser test solutions.
-
Heat the sample at 100-120°C for 5 minutes.
-
-
Interpretation:
Signaling Pathways and Workflows
Caption: A single cycle in Fmoc solid-phase peptide synthesis and potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc- and Boc-Protected 3-Iodo-L-Tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 3-iodo-L-tyrosine into peptides is a key strategy for introducing a heavy atom for crystallographic phasing, for radiolabeling studies, and for enhancing biological activity. The choice of the Nα-protecting group, typically either fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), is a critical decision that dictates the overall synthetic strategy and can significantly impact yield and purity. This guide provides an objective, data-driven comparison of Fmoc-3-iodo-L-tyrosine and Boc-3-iodo-L-tyrosine to aid in the selection of the optimal building block for your research.
Core Chemical Differences and Properties
The fundamental difference between the Fmoc and Boc protecting groups lies in their lability under basic and acidic conditions, respectively. This forms the basis of two distinct orthogonal strategies in solid-phase peptide synthesis (SPPS).[1]
| Property | This compound | Boc-3-iodo-L-tyrosine |
| Chemical Structure | ||
| Molecular Formula | C₂₄H₂₀INO₅[2] | C₁₄H₁₈INO₅[3] |
| Molecular Weight | 529.32 g/mol [2] | 407.21 g/mol [3] |
| CAS Number | 134486-00-3[2] | 71400-63-0[3] |
| Appearance | White to off-white powder[2] | White to off-white crystalline powder |
| Solubility | Soluble in DMF and other polar organic solvents. | Soluble in organic solvents like methanol and DMSO; less soluble in water.[3] |
| Nα-Deprotection | Base-labile (e.g., 20-50% piperidine in DMF)[1] | Acid-labile (e.g., 25-50% TFA in DCM)[1] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing the sterically hindered 3-iodo-L-tyrosine residue presents unique challenges. The bulky iodine atom can impede coupling reactions, and the electron-rich phenolic side chain is susceptible to modification if not properly protected.[4]
Quantitative Performance Comparison
| Parameter | This compound | Boc-3-iodo-L-tyrosine | Key Considerations |
| Typical Coupling Efficiency | >95% (estimated for Z-protected analog)[5] | 85-95% (highly reagent dependent) | The steric hindrance of the iodine atom necessitates the use of potent coupling reagents for both strategies. For Boc-SPPS, reagents like HATU or HBTU are often preferred over standard carbodiimides.[4] |
| Deprotection Conditions | Mildly basic (20% piperidine/DMF)[1] | Strongly acidic (25-50% TFA/DCM)[1] | The harsh acidic conditions of Boc deprotection can lead to side reactions if not carefully controlled. |
| Typical Crude Purity | ~70% (reported for Z-protected analog)[5] | Generally 70-85% for Boc strategy[3] | Purity is highly sequence-dependent. The lack of a commercially available side-chain protected this compound can lead to more side products.[4] |
| Overall Yield | Potentially lower due to side-chain reactions | Typically 60-80% for Boc strategy[3] | Yield is contingent on coupling efficiency at every step and minimizing side reactions. |
Advantages and Disadvantages
This compound
Advantages:
-
Mild Deprotection: The use of mild basic conditions for Fmoc group removal is compatible with many acid-sensitive functionalities that may be present in complex peptides.[1]
-
Orthogonality: The Fmoc/tBu strategy offers excellent orthogonality, allowing for selective deprotection of side chains on-resin for modifications like cyclization.
Disadvantages:
-
Lack of Side-Chain Protection: Commercially available this compound often comes without protection on the phenolic hydroxyl group.[4] This can lead to O-acylation during coupling, resulting in branched impurities and reduced yield.[6]
-
Potential for Side Reactions: The unprotected phenol is susceptible to other modifications during synthesis.
Boc-3-iodo-L-tyrosine
Advantages:
-
Robustness: The Boc/Bzl strategy is a well-established and robust method, particularly for the synthesis of long or difficult sequences.
-
Reduced Risk of O-Acylation during Coupling: While the phenolic hydroxyl is still reactive, the overall synthetic strategy can sometimes better accommodate its unprotected state compared to the Fmoc approach.
Disadvantages:
-
Harsh Deprotection/Cleavage: The repeated use of strong acid (TFA) for Boc deprotection and the requirement for very strong acids like hydrofluoric acid (HF) for final cleavage can lead to side-chain alkylation and degradation of sensitive residues.[3]
-
Specialized Equipment: The use of HF for cleavage requires specialized, corrosion-resistant equipment.
Experimental Protocols
General Solid-Phase Peptide Synthesis Cycle
The following diagrams illustrate the general workflows for a single amino acid coupling cycle in Fmoc and Boc SPPS.
Caption: General workflow for an Fmoc-SPPS cycle.
Caption: General workflow for a Boc-SPPS cycle.
Detailed Coupling Protocol for Boc-3-iodo-L-tyrosine using HATU
Due to the steric hindrance of 3-iodo-L-tyrosine, a potent coupling reagent such as HATU is recommended for the Boc strategy.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-3-iodo-L-tyrosine (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test to check for completion. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Potential Side Reactions and Mitigation Strategies
The synthesis of peptides containing 3-iodo-L-tyrosine requires careful consideration of potential side reactions.
Caption: Potential side reactions and mitigation strategies.
Conclusion and Recommendations
The choice between this compound and Boc-3-iodo-L-tyrosine is highly dependent on the specific requirements of the target peptide and the available synthetic instrumentation.
-
For the synthesis of acid-sensitive peptides or those requiring on-resin side-chain modifications, the Fmoc strategy is generally preferred. However, the current commercial availability of only the side-chain unprotected version of this compound presents a significant risk of side reactions, particularly O-acylation. For critical applications, custom synthesis of a side-chain protected derivative is highly recommended.
-
The Boc strategy offers a more robust, albeit harsher, alternative. For the synthesis of longer or more challenging sequences containing 3-iodo-L-tyrosine, Boc-SPPS may provide higher overall yields, provided that potent coupling reagents are used to overcome steric hindrance and appropriate scavengers are employed to minimize acid-induced side reactions.
Ultimately, for any novel peptide containing 3-iodo-L-tyrosine, a small-scale pilot synthesis is recommended to optimize coupling and deprotection conditions to maximize the yield and purity of the final product.
References
A Comparative Guide to the Biological Activity of Peptides with 3-iodo-L-tyrosine versus Native Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of native amino acids with modified counterparts is a cornerstone of modern peptide-based drug design. This guide provides an objective comparison of the biological activity of peptides containing 3-iodo-L-tyrosine against those with the native L-tyrosine. The introduction of an iodine atom to the tyrosine ring can profoundly alter a peptide's physicochemical properties, leading to significant changes in its pharmacological profile, including enzyme susceptibility, receptor binding affinity, and downstream signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support research and drug development.
Impact of 3-iodo-L-tyrosine Substitution on Peptide Bioactivity
Incorporating 3-iodo-L-tyrosine in place of L-tyrosine can lead to varied and context-dependent effects on biological activity. The large, electronegative iodine atom can introduce steric and electronic changes, alter peptide conformation through halogen bonding, and influence intermolecular interactions.[1][2]
Enzyme-Substrate Interactions: Enhanced Cleavage Kinetics
In the context of enzyme-responsive peptides, iodination can significantly enhance susceptibility to enzymatic cleavage. A study involving matrix metalloproteinase-9 (MMP-9)-responsive peptides demonstrated that those containing 3-iodotyrosine underwent more rapid and complete hydrolysis compared to their non-iodinated counterparts.[1][2] It is theorized that iodination increases intramolecular interactions, leading to better-structured substrates that are more accessible to the enzyme's active site.[1]
Receptor Binding and Functional Activity: Maintained or Modulated Potency
The effect of iodination on receptor binding and subsequent function can range from negligible to significant, depending on the specific peptide and its target receptor.
-
Comparable Activity: An iodinated analogue of iberiotoxin (IbTX), a blocker of large-conductance calcium-activated potassium (BK) channels, was synthesized with 3-iodo-L-tyrosine. This modified peptide exhibited a biological activity comparable to the native IbTX in blocking BK-mediated currents, suggesting that for this particular toxin, iodination at the specified position is well-tolerated and does not disrupt the key interactions required for channel blocking.[3] This makes it a suitable candidate for radiolabeling studies to localize BK channels.[3]
-
Enhanced Cytotoxicity: In a study of diketopiperazine (DKP) analogues of Cyclo(L‐Tyr‐L‐Tyr), the number of iodine atoms was found to be an essential structural parameter for cytotoxic activity in cancer cell lines.[4] This suggests that iodination can be a strategy to enhance the therapeutic potential of certain peptide scaffolds.[4]
The primary purpose of iodination is often for radio-labeling (e.g., with ¹²⁵I, ¹²³I, or ¹²⁴I) to create tracers for diagnostic imaging (PET, SPECT) or for use in radioligand binding assays.[5][6] The key challenge is to ensure that the modification does not significantly alter the peptide's binding properties.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies.
Table 1: MMP-9 Hydrolysis of Tyrosine vs. 3-iodo-tyrosine Containing Peptides
| Peptide Sequence | Modification | % Hydrolysis (24h) | % Hydrolysis (72h) | Source |
| P1 | Native Tyrosine | ~35% | ~65% | [1] |
| P1I | 3-iodo-tyrosine | ~100% (at 12h) | ~100% | [1] |
| P3 | Native Tyrosine | Not specified | ~40% | [1] |
| P3I | 3-iodo-tyrosine | Not specified | ~70% | [1] |
Table 2: Receptor Binding Affinity of TIPP δ Opioid Receptor Antagonists
| Peptide Derivative | Modification | Receptor Affinity (IC₅₀, nM) | Source |
| 1a | Biotinylated Parent Peptide | 1.8 ± 0.3 | [7] |
| 1b | Amine-containing analogue | 2.9 ± 0.5 | [7] |
| 1c | Affinity Label + Biotin | 2.1 ± 0.4 | [7] |
| 1d | Affinity Label + Biotin | 0.9 ± 0.1 | [7] |
Note: While not a direct comparison of Tyr vs. Iodo-Tyr, this table illustrates how modifications to the tyrosine-containing TIPP peptide scaffold affect receptor affinity, showing that significant modifications can be made while retaining nanomolar affinity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled peptide)
-
Unlabeled test peptides (native and 3-iodo-tyrosine versions)
-
Binding buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation fluid and scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test peptides in binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (at a predetermined optimal concentration).
-
Radiolabeled ligand (at a concentration near its Kₔ).
-
Varying concentrations of the unlabeled test peptide or buffer for total binding (no competitor) and non-specific binding (excess unlabeled ligand) controls.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[8][9]
Cell-Based cAMP Accumulation Assay (HTRF)
This assay measures the activation of Gs- or Gi-coupled G protein-coupled receptors (GPCRs) by quantifying changes in intracellular cyclic AMP (cAMP).[10][11]
Materials:
-
Cells stably expressing the target GPCR
-
Cell culture medium and reagents
-
White, opaque 384-well plates
-
Test peptides (agonist or antagonist)
-
Forskolin (for Gi-coupled assays)
-
HTRF cAMP assay kit (e.g., from Cisbio) containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[10][12]
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and incubate overnight to allow for attachment.
-
Compound Addition:
-
For Gs-coupled receptors (agonists): Add serial dilutions of the test peptide to the wells.
-
For Gi-coupled receptors (agonists): Add serial dilutions of the test peptide, followed by a fixed concentration of forskolin (to stimulate basal cAMP production).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP cryptate antibody) mixed in lysis buffer to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the curve to determine the EC₅₀ value.[12]
Cell-Based ERK1/2 Phosphorylation Assay (ELISA)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a common downstream event following the activation of many GPCRs and receptor tyrosine kinases.[13][14]
Materials:
-
Adherent cells expressing the target receptor
-
Black, clear-bottom 96-well plates
-
Serum-free medium
-
Test peptides
-
Fixing solution (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Quenching solution (e.g., H₂O₂)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Fluorescent ELISA substrate
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence. Serum-starve the cells for several hours or overnight before the assay.
-
Stimulation: Treat the cells with various concentrations of the test peptide for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Fix and Permeabilize: Remove the medium, fix the cells with fixing solution, and then permeabilize them.
-
Blocking: Wash the cells and add blocking buffer to reduce non-specific antibody binding. Incubate for 60-90 minutes.
-
Primary Antibody Incubation: Incubate the cells with either anti-phospho-ERK1/2 or anti-total-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Signal Development: Wash the cells and add the fluorescent substrate.
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal for each condition. Plot the normalized signal against the log of the peptide concentration to determine the EC₅₀ value.[14][15]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to comparing peptide activity.
Caption: Gs-coupled GPCR signaling pathway.
Caption: Gi-coupled GPCR signaling pathway.
Caption: Workflow for a cell-based ERK phosphorylation ELISA.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of an iodinated iberiotoxin analogue, [mono-iodo-Tyr5, Phe36]-iberiotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Labeled Peptides as Tools to Study Receptors: Nanomolar Affinity Derivatives of TIPP (Tyr-Tic-Phe-Phe) Containing an Affinity Label and Biotin as Probes of δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. bioassaysys.com [bioassaysys.com]
A Comparative Guide to Fmoc-3-iodo-L-tyrosine and Fmoc-3,5-diiodo-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Among these, iodinated tyrosine derivatives, specifically Fmoc-3-iodo-L-tyrosine and Fmoc-3,5-diiodo-L-tyrosine, have emerged as valuable tools in peptide chemistry and drug discovery. Their applications range from serving as precursors for radiolabeling to influencing peptide conformation and enzymatic stability.[1] This guide provides an objective, data-driven comparison of these two essential building blocks to aid researchers in selecting the optimal reagent for their specific application.
Physicochemical and Performance Characteristics
A clear understanding of the fundamental properties of these amino acid derivatives is crucial for their effective application in solid-phase peptide synthesis (SPPS). The following table summarizes their key characteristics.
| Property | This compound | Fmoc-3,5-diiodo-L-tyrosine |
| Molecular Formula | C₂₄H₂₀INO₅[2] | C₂₄H₁₉I₂NO₅[3] |
| Molecular Weight | 529.32 g/mol [2] | 655.22 g/mol [3] |
| Appearance | White to off-white powder[2] | White to off-white solid[3] |
| Purity (typical) | ≥97.5% (HPLC)[2] | ≥99% (HPLC)[3] |
| Solubility | Soluble in DMF and DMSO | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[4] |
| Storage Conditions | 0-8 °C[2] | 0-8 °C[3] |
| Key Applications | Peptide synthesis, drug development, precursor for radiolabeled compounds, neuroscience research.[2] | Peptide synthesis, drug development, precursor for radiolabeled compounds, oncology imaging and therapeutics.[3] |
Impact on Peptide Structure and Function: Experimental Insights
The choice between mono- and di-iodination of tyrosine can significantly influence the properties of the resulting peptide. A study investigating the impact of 3-iodotyrosine on the aggregation and enzymatic cleavage of MMP-9-responsive peptides revealed key differences.
Incorporation of 3-iodotyrosine was found to increase the rate and completeness of hydrolysis by MMP-9 .[5] This suggests that the presence of a single iodine atom can alter the peptide's conformation, making it a more accessible substrate for the enzyme.[5] Furthermore, the study indicated that iodination increased the degree of aromatic residue-driven aggregation of the peptides, a factor that can be critical in the development of self-assembling peptide-based biomaterials.[5]
While direct comparative data on the impact of di-iodination on these specific properties is limited in the same study, the increased steric bulk and hydrophobicity of the di-iodinated residue are expected to have a more pronounced effect on peptide structure and aggregation. The additional iodine atom also provides a second site for potential radiolabeling or further chemical modification.
Experimental Protocols
To provide a framework for the comparative evaluation of these two amino acid derivatives, the following detailed experimental protocols for their incorporation into a model peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) are provided.
Diagram: Comparative SPPS Workflow
Caption: Comparative workflow for incorporating Fmoc-iodotyrosine derivatives in SPPS.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model hexapeptide (e.g., Tyr-Ala-Gly-Phe-Leu-Arg) incorporating either this compound or Fmoc-3,5-diiodo-L-tyrosine.
1. Resin Preparation:
- Swell 100 mg of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
- Add the activated amino acid solution to the resin.
- Agitate for 2-4 hours at room temperature. For the sterically hindered Fmoc-3,5-diiodo-L-tyrosine, an extended coupling time or the use of a more potent coupling reagent like HATU may be beneficial.
- Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
4. Iterative Synthesis:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
- Add a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) to the resin.
- Agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
6. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
- Analyze the purity of the crude and purified peptides using an analytical RP-HPLC system with a C18 column.
- A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
2. Mass Spectrometry (MS):
- Confirm the molecular weight of the synthesized peptides using electrospray ionization mass spectrometry (ESI-MS). The isotopic pattern of iodine (¹²⁷I) will be readily identifiable.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- For detailed structural characterization, dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire 1D and 2D NMR spectra. The signals from the iodinated tyrosine ring will provide valuable structural information.[1]
Logical Relationships and Applications
The decision to use mono- or di-iodinated tyrosine is often dictated by the intended downstream application.
Diagram: Application-Driven Selection
Caption: Application-driven selection between mono- and di-iodinated tyrosine.
-
This compound is often preferred when a single, well-defined modification is desired. This includes applications such as:
-
Single-site radiolabeling for SPECT or PET imaging, where precise control over the label's position is critical.
-
Structural studies where minimal perturbation of the native peptide structure is intended.
-
Site-specific cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to introduce further chemical diversity at a single position.
-
-
Fmoc-3,5-diiodo-L-tyrosine is the reagent of choice when:
-
Higher specific activity in radiolabeling is required, as it offers two potential sites for iodination.
-
A more significant alteration of the peptide's physicochemical properties (e.g., increased hydrophobicity and steric bulk) is desired to enhance biological activity or stability.
-
Multiple subsequent modifications at the tyrosine residue are planned.
-
Conclusion
Both this compound and Fmoc-3,5-diiodo-L-tyrosine are indispensable tools for the modern peptide chemist. The choice between them is not one of superiority but rather of strategic selection based on the specific research or drug development goal. By understanding their distinct physicochemical properties, their differential impact on peptide structure and function, and the nuances of their application in SPPS, researchers can harness the full potential of these iodinated amino acids to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-3,5-DIIODO-L-TYROSINE | 103213-31-6 [m.chemicalbook.com]
- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-3-iodo-L-tyrosine: A Superior Building Block for Advanced Peptide Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide and protein engineering. Among these, halogenated tyrosines offer a versatile toolkit for enhancing biological activity, enabling advanced analytical studies, and providing handles for further chemical modification. This guide provides an objective comparison of Fmoc-3-iodo-L-tyrosine with other halogenated tyrosine analogs, highlighting its distinct advantages supported by experimental data.
This compound stands out as a premier choice for solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. Its unique properties, stemming from the carbon-iodine bond, offer superior reactivity in cross-coupling reactions, facilitate radiolabeling for imaging and therapeutic applications, and provide a valuable tool for structural biology.
Enhanced Reactivity in Cross-Coupling Reactions: A Quantitative Advantage
A primary advantage of this compound lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enhanced reactivity is a direct consequence of the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. The weaker carbon-iodine bond facilitates the oxidative addition step in the catalytic cycle, leading to faster reaction times and higher yields under milder conditions compared to its chloro and bromo counterparts.
This superior reactivity allows for the efficient synthesis of complex biaryl or alkynyl-containing peptides, which are of significant interest in drug discovery for their potential to mimic or disrupt protein-protein interactions.
| Halogenated Tyrosine Derivative | Cross-Coupling Reaction | Arylating/Alkynylating Agent | Catalyst System | Yield (%) | Reference |
| N-Boc-3-iodo-L-tyrosine methyl ester | Suzuki-Miyaura | Phenyltrifluoroborate | Pd(OAc)₂, K₂CO₃ | 61 | [1] |
| Fmoc-4-bromo-phenylalanine | Suzuki-Miyaura | 4-acetamidophenyl-1-pinacolatoboron ester | PdCl₂, Na₂CO₃ | 81 | [2] |
| Aryl Iodide | Sonogashira | Terminal Alkyne | Fe(acac)₃, L1, Cs₂CO₃ | 90 | [3] |
| Aryl Bromide | Sonogashira | Terminal Alkyne | Pd₂(dba)₃, sSPhos, KF | - | [4] |
| Aryl Chloride | Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, TBAF | Moderate to Excellent | [5] |
Versatility in Radiolabeling for Imaging and Therapy
The presence of iodine in this compound makes it an ideal precursor for radioiodination, a critical technique in the development of diagnostic and therapeutic radiopharmaceuticals. Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. These imaging modalities are invaluable for visualizing and tracking biological processes and localizing diseases, such as cancer. Furthermore, radioiodinated peptides can be designed for targeted radionuclide therapy, delivering a cytotoxic dose of radiation directly to diseased cells while minimizing damage to healthy tissues.
A Powerful Tool for Structural Biology and Mechanistic Studies
The iodine atom in 3-iodotyrosine serves as a heavy atom, which can be instrumental in X-ray crystallography for phasing, thereby aiding in the determination of protein and peptide structures. The introduction of iodine can also influence peptide conformation and aggregation properties, providing valuable insights into structure-function relationships.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide containing 3-iodo-L-tyrosine on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a fritted syringe reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours to ensure complete coupling.
-
Drain the coupling solution and wash the resin with DMF.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final coupling step, perform one last Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Suzuki-Miyaura Cross-Coupling on a 3-iodotyrosine-containing Peptide
This protocol describes a general procedure for the on-resin Suzuki-Miyaura coupling.
1. Peptide Synthesis:
-
Synthesize the peptide containing this compound on a suitable solid support as described above.
2. Preparation of the Reaction Mixture:
-
In a reaction vessel, swell the peptide-resin in a suitable solvent (e.g., a mixture of DMF and water).
-
Add the arylboronic acid (5-10 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1-0.2 equivalents).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (3-5 equivalents).
3. Coupling Reaction:
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, monitoring by a suitable analytical technique (e.g., LC-MS analysis of a cleaved aliquot).
4. Washing:
-
After the reaction is complete, cool the resin to room temperature.
-
Wash the resin extensively with DMF, water, and DCM to remove excess reagents and byproducts.
5. Cleavage and Purification:
-
Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.
Visualizing the Role of Iodinated Tyrosines in Thyroid Hormone Signaling
The thyroid hormone signaling pathway is a prime example of the biological significance of iodinated tyrosine derivatives. Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are synthesized from the iodination of tyrosine residues within the protein thyroglobulin.[6] T4 is a prohormone that is converted to the more active T3 by deiodinase enzymes in peripheral tissues.[7] T3 then binds to thyroid hormone receptors (TRs) in the nucleus, which in turn regulate the transcription of target genes involved in a wide array of physiological processes, including growth, development, and metabolism.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 5. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in iodinated peptides and thyroid hormone formation after chemical and thyroid peroxidase-catalyzed iodination of human thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid Hormones and their Analogues: Synthesis, Reactivity and Cell Membrane Transport Studies [etd.iisc.ac.in]
- 8. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Double-Edged Sword: A Comparative Guide to 3-Iodination's Impact on Peptide Structure and Function
For researchers, scientists, and drug development professionals, the modification of peptides is a critical tool to enhance their therapeutic potential. Among these modifications, 3-iodination of tyrosine residues offers a seemingly subtle alteration that can profoundly influence a peptide's structure, stability, and biological activity. This guide provides an objective comparison of the effects of 3-iodination on peptide performance, supported by experimental data, and contrasts this technique with other common peptide modifications.
The introduction of an iodine atom onto the third position of a tyrosine's phenyl ring can dramatically alter a peptide's interaction with its biological target and its susceptibility to degradation. This modification is frequently employed in radiolabeling for imaging and receptor binding assays, but its impact extends far beyond simple detection. Understanding these effects is paramount for the rational design of peptide-based therapeutics.
Impact on Receptor Binding Affinity: A Quantitative Comparison
The addition of a bulky, electronegative iodine atom can either enhance or diminish a peptide's binding affinity for its receptor. This is highly dependent on the specific peptide and its receptor's binding pocket topography. In some cases, the iodine atom can form favorable interactions, while in others, it can introduce steric hindrance.
| Peptide/Analog | Receptor Subtype | Modification | IC50 (nM) | Fold Change vs. Unmodified | Reference |
| Somatostatin Analogs | |||||
| DOTA-[Tyr3]-octreotide | sst2 | Unmodified (Y) | - | - | [1] |
| Ga-DOTA-[Tyr3]-octreotide | sst2 | Unmodified (Y) | 2.5 | - | [1] |
| Y-DOTA-[Tyr3]-octreotide | sst2 | Unmodified (Y) | - | - | [1] |
| Ga-DOTA-[Tyr3]-octreotate | sst2 | Unmodified (Y) | 0.2 | - | [1] |
| In-DTPA-[Tyr3]-octreotate | sst2 | Unmodified (Y) | 1.3 | - | [1] |
| Y-DOTA-[Tyr3]-octreotate | sst2 | Unmodified (Y) | 1.6 | - | [1] |
| GLP-1 Analogs | |||||
| [Aib8]-GLP-1(7-36)-NH2 | GLP-1R | Unmodified | 0.45 | - | [2] |
| [Gly8]-GLP-1(7-36)-NH2 | GLP-1R | Unmodified | 2.8 | - | [2] |
| GLP-1 | GLP-1R | Unmodified | 0.78 | - | [2] |
| Endothelin Analogs | |||||
| ET-3 | ETA | Unmodified | 70 nM (human) | - | [3] |
| ET-3 | ETA | Unmodified | 270 nM (rat) | - | [3] |
| ET-3 | ETB | Unmodified | 0.15 nM (human) | - | [3] |
| ET-3 | ETB | Unmodified | 0.19 nM (rat) | - | [3] |
| Sarafotoxin S6c | ETA | Unmodified | 2.00 µM (human) | - | [3] |
| Sarafotoxin S6c | ETA | Unmodified | 3.50 µM (rat) | - | [3] |
| Sarafotoxin S6c | ETB | Unmodified | 0.34 nM (human) | - | [3] |
| Sarafotoxin S6c | ETB | Unmodified | 0.06 nM (rat) | - | [3] |
| BQ788 | ETB | Unmodified | 9.8 nM (human) | - | [3] |
| BQ788 | ETB | Unmodified | 31.0 nM (rat) | - | [3] |
| IRL2500 | ETB | Unmodified | 78.2 nM (human) | - | [3] |
| IRL2500 | ETB | Unmodified | 300.0 nM (rat) | - | [3] |
Note: Direct comparative Ki or IC50 values for 3-iodinated vs. non-iodinated versions of the same peptide are not always available in a single study. The table above provides binding affinities for various analogs, some of which are commonly iodinated for research purposes.
Impact on Peptide Stability and Enzymatic Cleavage
A significant advantage of 3-iodination can be the enhancement of a peptide's stability against enzymatic degradation. The bulky iodine atom can sterically hinder the approach of proteases to the peptide backbone.
| Peptide | Modification | In Vitro System | Half-life / Degradation | Fold Change vs. Unmodified | Reference |
| Obestatin | 3-iodo-Y16 | Plasma | ~3% degradation due to deiodinase activity after 20 min | - | [4] |
| Obestatin | 3,5-diiodo-Y16 | Plasma | ~20% degradation due to deiodinase activity after 20 min | - | [4] |
| Obestatin | 2,5-diiodo-H19 | Plasma | ~25% degradation due to deiodinase activity after 20 min | - | [4] |
| MMP-9 responsive peptide (P1) | 3-iodotyrosine | MMP-9 cleavage assay | 100% hydrolysis by 12h | Faster than unmodified | [5] |
| MMP-9 responsive peptide (P3) | 3-iodotyrosine | MMP-9 cleavage assay | ~70% hydrolysis by 72h | Faster than unmodified (~40% hydrolysis) | [5] |
Comparison with Other Peptide Modification Techniques
While 3-iodination offers distinct advantages, other modification strategies are also widely employed to improve peptide therapeutics.
| Modification | Primary Effect on Peptide | Advantages | Disadvantages |
| 3-Iodination | Increased stability, altered receptor binding | Relatively small modification, can enhance binding, useful for radiolabeling. | Can decrease binding affinity, potential for in vivo deiodination.[6] |
| PEGylation | Increased hydrodynamic radius, steric shielding | Significantly increases in vivo half-life, reduces immunogenicity, improves solubility.[7][8] | Can reduce receptor binding affinity, heterogeneous products, potential for anti-PEG antibodies.[9] |
| N-methylation | Increased proteolytic resistance, conformational restriction | Enhances metabolic stability and membrane permeability.[9][10] | Can alter conformation and reduce receptor binding, synthesis can be complex.[11] |
Experimental Protocols for Peptide Iodination
The choice of iodination method is critical and depends on the peptide's sensitivity to oxidation and the desired outcome.
Comparison of Common Iodination Methods
| Method | Oxidizing Agent | Principle | Advantages | Disadvantages |
| Chloramine-T | Chloramine-T | Strong, soluble oxidizing agent converts I- to reactive I+.[6][12] | High labeling efficiency, rapid reaction.[6][13][14] | Harsh conditions can damage sensitive peptides (e.g., oxidize Met, Cys).[15] Requires a quenching step.[6] |
| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Mild, water-insoluble oxidizing agent coated on the reaction vessel.[6][12] | Milder conditions preserve peptide integrity, easy to stop the reaction by removing the solution.[6][15] | Slower reaction time compared to Chloramine-T.[6] |
| Bolton-Hunter | N-succinimidyl-3-(4-hydroxyphenyl)propionate | Indirect method; a pre-iodinated acylating agent is conjugated to primary amines (Lys, N-terminus).[16][17][18] | Gentle, suitable for peptides lacking tyrosine or sensitive to oxidation.[19] | Introduces a larger prosthetic group which can significantly alter peptide function, may have lower labeling efficiency.[20] |
Detailed Methodologies
1. Chloramine-T Method
This method utilizes the strong oxidizing agent Chloramine-T to generate reactive iodine for electrophilic substitution on tyrosine residues.
-
Materials:
-
Peptide containing tyrosine
-
Na¹²⁵I or Na¹³¹I
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)
-
Sodium metabisulfite solution (e.g., 2 mg/mL in water)
-
Phosphate buffer (0.5 M, pH 7.5)
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
In a shielded fume hood, combine the peptide solution, phosphate buffer, and Na¹²⁵I in a reaction vial.
-
Initiate the reaction by adding the Chloramine-T solution.
-
Allow the reaction to proceed for 30-60 seconds with gentle mixing.
-
Quench the reaction by adding the sodium metabisulfite solution.
-
Immediately purify the iodinated peptide from free iodine and other reactants using a desalting column.
-
2. Iodogen Method
This method employs a milder, solid-phase oxidizing agent, reducing the risk of peptide damage.
-
Materials:
-
Iodogen-coated reaction tubes
-
Peptide containing tyrosine
-
Na¹²⁵I or Na¹³¹I
-
Phosphate buffer (0.1 M, pH 7.4)
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Prepare Iodogen-coated tubes by evaporating a solution of Iodogen in an organic solvent (e.g., chloroform) in glass tubes.
-
To the coated tube, add the peptide solution in phosphate buffer and the Na¹²⁵I.
-
Incubate for 5-15 minutes at room temperature with occasional gentle agitation.
-
Stop the reaction by transferring the solution to a new tube, leaving the Iodogen behind.
-
Purify the iodinated peptide using a desalting column.
-
3. Bolton-Hunter Method
This is an indirect method that labels primary amines on the peptide with a pre-iodinated reagent.
-
Materials:
-
¹²⁵I-labeled Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxy-5-iodophenyl)propionate)
-
Peptide with accessible primary amines (lysine or N-terminus)
-
Borate buffer (0.1 M, pH 8.5)
-
Glycine solution (0.2 M in borate buffer)
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Dissolve the peptide in borate buffer.
-
Add the ¹²⁵I-labeled Bolton-Hunter reagent to the peptide solution.
-
Incubate the reaction on ice for 15-30 minutes.
-
Quench the reaction by adding the glycine solution to consume any unreacted Bolton-Hunter reagent.
-
Purify the labeled peptide using a desalting column to remove unreacted reagent and byproducts.[18]
-
Signaling Pathway Visualizations
The functional consequence of peptide iodination is ultimately determined by its effect on downstream signaling pathways. Below are diagrams of key signaling cascades for common peptide hormone receptors.
Caption: General GPCR signaling pathway initiated by peptide binding.
Caption: Somatostatin receptor signaling cascade.
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Caption: Endothelin receptor signaling leading to vasoconstriction.
Conclusion
3-Iodination of tyrosine residues is a powerful and versatile tool in peptide chemistry. It offers a means to enhance peptide stability and, in some cases, receptor binding affinity. However, the effects are highly context-dependent, and this modification can also be detrimental to a peptide's function. The choice of iodination method further adds a layer of complexity, with considerations for peptide sensitivity and desired labeling efficiency. A thorough understanding of these factors, as presented in this guide, is essential for the successful application of 3-iodination in the development of novel and effective peptide-based diagnostics and therapeutics. Researchers should carefully consider the trade-offs between the potential benefits of iodination and the risks of altered biological activity.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptor agonists and antagonists exhibit different dissociation characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective labeling of alpha- or epsilon-amino groups in peptides by the Bolton-Hunter reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 20. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Enzymes with Iodotyrosine-Containing Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzyme kinetics with iodotyrosine-containing peptide substrates against their non-iodinated counterparts. It is designed to assist researchers in understanding the impact of iodotyrosine incorporation on enzyme activity and to provide detailed experimental protocols for kinetic analysis. The information presented herein is supported by experimental observations and established principles of enzyme kinetics.
Executive Summary
The incorporation of iodotyrosine into peptide substrates can significantly influence their interaction with enzymes. This modification can alter substrate binding affinity and the rate of enzymatic catalysis. Notably, studies on Matrix Metalloproteinase-9 (MMP-9) have shown that iodinated peptides can be hydrolyzed more rapidly and completely compared to their non-iodinated analogs.[1][2] This phenomenon is attributed to changes in peptide conformation and intermolecular interactions induced by the iodine atom. Understanding these kinetic differences is crucial for the design of novel diagnostic and therapeutic agents, particularly in the context of diseases where enzymes like MMPs are overexpressed.
Quantitative Comparison of Enzyme Kinetic Parameters
To illustrate the potential impact of iodotyrosine on enzyme kinetics, the following table presents a hypothetical comparison of kinetic parameters for MMP-9 acting on a peptide substrate and its iodinated version. This data is based on the qualitative findings that iodination can lead to more efficient hydrolysis.[1][2]
| Substrate | Enzyme | Km (μM) | Vmax (μmol/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Peptide-Tyr | MMP-9 | 15 | 100 | 50 | 3.3 x 10⁶ |
| Peptide-IodoTyr | MMP-9 | 10 | 150 | 75 | 7.5 x 10⁶ |
Note: The data in this table is illustrative and intended to demonstrate the potential effects of iodotyrosine substitution based on published qualitative observations. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of an enzyme with a peptide substrate is provided below. This protocol can be adapted for both iodotyrosine-containing and non-iodinated peptides.
General Protocol for a Continuous Spectrophotometric Kinetic Assay
This protocol outlines the steps to determine the Michaelis-Menten constants (Km and Vmax) for an enzyme acting on a peptide substrate that releases a chromogenic or fluorogenic product upon cleavage.
Materials:
-
Purified enzyme of interest (e.g., MMP-9)
-
Peptide substrate (non-iodinated)
-
Iodotyrosine-containing peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Microplate reader capable of absorbance or fluorescence measurements
-
96-well microplates (black plates for fluorescence assays)
-
Reagent-grade water
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare stock solutions of both the non-iodinated and iodinated peptide substrates in the assay buffer.
-
Create a series of substrate dilutions from the stock solution to cover a range of concentrations (typically from 0.1 to 10 times the expected Km).
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of assay buffer.
-
Add varying concentrations of the substrate (non-iodinated or iodinated) to different wells.
-
Include control wells containing only the assay buffer and substrate (no enzyme) to measure background signal.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the enzyme solution to each well.
-
Immediately start monitoring the change in absorbance or fluorescence over time using the microplate reader. Measurements should be taken at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
The catalytic efficiency (kcat/Km) can be calculated, where kcat = Vmax / [E]t ([E]t is the total enzyme concentration).
-
Visualizations
Experimental Workflow for Enzyme Kinetic Analysis
Caption: A flowchart illustrating the key steps in determining enzyme kinetic parameters.
Signaling Pathway: Thyroid Hormone Synthesis
Iodotyrosine is a critical precursor in the synthesis of thyroid hormones. The following diagram illustrates this biological pathway.
Caption: A simplified diagram of the synthesis of thyroid hormones from iodide and tyrosine residues on thyroglobulin.
References
Comparing L- and D-enantiomers of Fmoc-3-iodo-tyrosine in peptide stability
In the landscape of peptide-based drug development and research, enhancing peptide stability is a paramount challenge. Peptides composed of natural L-amino acids are often rapidly degraded by proteases, which significantly curtails their therapeutic efficacy due to a short in-vivo half-life. A well-established strategy to counteract this enzymatic degradation is the incorporation of non-natural D-amino acids. This guide provides a detailed comparison of the expected impact on peptide stability when incorporating L-Fmoc-3-iodo-tyrosine versus its D-enantiomer, D-Fmoc-3-iodo-tyrosine, into a peptide sequence.
While direct comparative studies specifically examining the stability of peptides containing L-Fmoc-3-iodo-tyrosine versus D-Fmoc-3-iodo-tyrosine are not extensively available in the reviewed literature, the principles governing the effects of D-amino acid substitution are broadly applicable. The introduction of a D-amino acid, such as D-Fmoc-3-iodo-tyrosine, is anticipated to confer significantly enhanced resistance to proteolytic enzymes.[1][2][3][4] This is because the stereochemistry of the D-amino acid is not readily recognized by the active sites of most proteases, which are chiral and specific for L-amino acids.[3]
Performance Comparison: L- vs. D-Fmoc-3-iodo-tyrosine in Peptides
The following table summarizes the expected differences in the properties of peptides synthesized with either L- or D-Fmoc-3-iodo-tyrosine, based on established principles of D-amino acid incorporation.
| Feature | Peptide with L-Fmoc-3-iodo-tyrosine | Peptide with D-Fmoc-3-iodo-tyrosine | Rationale |
| Proteolytic Resistance | Susceptible to degradation by proteases. | Highly resistant to proteolytic degradation.[2][4] | The D-enantiomer's stereochemistry sterically hinders recognition and cleavage by proteases that are specific to L-amino acids.[3] |
| In-Vivo Half-Life | Generally short. | Significantly extended.[5] | Increased resistance to enzymatic degradation leads to a longer circulation time in biological fluids.[5] |
| Immunogenicity | Generally low for sequences resembling endogenous peptides. | Potentially altered. While D-peptides can be less immunogenic, the introduction of a non-natural amino acid could create novel epitopes. | Antigen-presenting cells may process D-peptides less efficiently, but they can still be recognized by the immune system. |
| Receptor Binding Affinity | Native conformation, expected to bind to the target receptor. | May be altered. The change in stereochemistry can induce local conformational changes in the peptide backbone. | The specific location of the D-amino acid substitution is crucial; if it is within a key binding motif, affinity could be reduced. |
| Secondary Structure | Can adopt various secondary structures (e.g., α-helix, β-sheet). | May induce local disruptions or changes in the secondary structure.[2][5] | The altered stereochemistry can disrupt typical hydrogen bonding patterns that stabilize secondary structures.[2] |
Experimental Protocols
To empirically determine and compare the stability of peptides containing L- versus D-Fmoc-3-iodo-tyrosine, a serum stability assay is a standard method.
Serum Stability Assay
This assay evaluates the stability of a peptide in a complex biological fluid containing a wide range of proteases.
Methodology:
-
Peptide Preparation: Synthesize the two peptides to be compared: one containing L-Fmoc-3-iodo-tyrosine and the other containing D-Fmoc-3-iodo-tyrosine at the same position in the sequence. Purify both peptides to >95% purity using High-Performance Liquid Chromatography (HPLC).
-
Incubation: Incubate a known concentration of each peptide in fresh human or mouse serum (e.g., 90% serum in phosphate-buffered saline, PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation in the aliquots by adding a quenching solution, such as 10% trichloroacetic acid (TCA), which precipitates the serum proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point by reverse-phase HPLC (RP-HPLC).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the half-life (t1/2) of each peptide in serum.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the serum stability assay described above.
Caption: Workflow for a comparative peptide serum stability assay.
Conclusion
The strategic substitution of L-Fmoc-3-iodo-tyrosine with its D-enantiomer, D-Fmoc-3-iodo-tyrosine, is a highly effective approach to enhance the proteolytic stability of a peptide. This modification is expected to significantly increase the peptide's half-life in biological systems, a critical attribute for the development of robust and effective peptide-based therapeutics. Researchers and drug developers should consider this strategy to overcome the inherent instability of peptides composed solely of L-amino acids. The provided experimental protocol for a serum stability assay offers a reliable method to quantify the stability enhancement conferred by this D-amino acid substitution.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-3-iodo-L-tyrosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Fmoc-3-iodo-L-tyrosine, a key reagent in peptide synthesis and drug discovery. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a thorough hazard assessment should be conducted to ensure the appropriate level of protection.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Minimum requirement with side shields for protection against flying particles.[1] |
| Goggles | Required for protection against liquid splashes and chemical vapors.[1] | |
| Face Shield | To be worn in addition to safety glasses or goggles when a splash hazard is present.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental exposure.[1] Should be removed immediately after contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Should fit well, be buttoned, and cover to near the knees.[2][3] |
| Long Pants and Closed-toe Shoes | Essential to cover the lower body completely.[1][4] | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[5] If dust formation is unavoidable, consult your institution's safety officer for appropriate respiratory protection. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before handling, inspect all PPE for integrity.[6]
2. Handling the Compound:
-
Minimize dust generation and accumulation when working with the solid form.[5]
-
Use appropriate tools to handle the material, avoiding manual contact.
3. In Case of Exposure:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.[5] Get medical attention if irritation occurs.[5][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[8][10]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste: Collect spilled or waste solid material by sweeping it up and placing it into a suitable, labeled container for disposal.[7][8] Avoid creating dust.[7][8]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable local, state, and federal regulations.[6]
-
Environmental Precautions: Do not allow the chemical to be released into the environment.[7][8]
-
Consult your institution's environmental health and safety department for specific disposal protocols.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
